FRAX486
描述
属性
IUPAC Name |
6-(2,4-dichlorophenyl)-8-ethyl-2-(3-fluoro-4-piperazin-1-ylanilino)pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Cl2FN6O/c1-2-34-23-15(11-19(24(34)35)18-5-3-16(26)12-20(18)27)14-30-25(32-23)31-17-4-6-22(21(28)13-17)33-9-7-29-8-10-33/h3-6,11-14,29H,2,7-10H2,1H3,(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKFOIHIUYFSOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)Cl)Cl)NC4=CC(=C(C=C4)N5CCNCC5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FRAX486: A Technical Whitepaper on a Preclinical PAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
FRAX486 is a potent and selective small-molecule inhibitor of Group I p21-activated kinases (PAKs). Discovered through high-throughput screening, this compound has demonstrated significant preclinical efficacy in models of neurodevelopmental disorders, particularly Fragile X syndrome (FXS) and CDKL5 Deficiency Disorder (CDD). By targeting the PAK signaling pathway, a critical regulator of cytoskeletal dynamics, this compound has been shown to reverse cellular and behavioral phenotypes associated with these conditions. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support its potential as a therapeutic candidate.
Discovery and Development
This compound was identified through a systematic drug discovery process aimed at finding inhibitors of Group I PAKs (PAK1, PAK2, and PAK3), which are highly expressed in the brain and implicated in synaptic plasticity.[1] The development of this compound was initiated following research that demonstrated the potential of PAK inhibition as a therapeutic strategy for Fragile X syndrome.[1]
The discovery process for this compound followed a traditional structure-activity relationship approach. It began with a high-throughput screening of a kinase-focused small-molecule library to identify compounds that could inhibit Group I PAKs.[2] This initial screening and subsequent optimization led to the identification of this compound as a lead candidate with good potency and selectivity for Group I over Group II PAKs.[2] To date, there is no publicly available information on this compound entering clinical trials.
Figure 1: Generalized drug discovery workflow for this compound.
Mechanism of Action
This compound is a selective inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3. These kinases are key downstream effectors of the Rho GTPases Rac1 and Cdc42 and play a crucial role in regulating the actin cytoskeleton, which is essential for dendritic spine morphology and synaptic function.[3] In neurodevelopmental disorders like Fragile X syndrome, the absence of the FMRP protein leads to overactivation of the Rac1/PAK pathway, resulting in abnormal dendritic spine development.[4] this compound acts by inhibiting the kinase activity of Group I PAKs, thereby normalizing downstream signaling to key substrates like LIM kinase (LIMK) and cofilin, which are critical for actin polymerization and depolymerization.[5]
Figure 2: this compound mechanism of action in the PAK signaling pathway.
Quantitative Data
In Vitro Kinase Inhibition
This compound demonstrates nanomolar potency against Group I PAKs with selectivity over the Group II PAK member, PAK4.
| Target | IC50 (nM) |
| PAK1 | 8.25 |
| PAK2 | 39.5 |
| PAK3 | 55.3 |
| PAK4 | 779 |
| Table 1: In vitro inhibitory activity of this compound against PAK isoforms. Data from Dolan et al., 2013.[5] |
Pharmacokinetics in Mice
Following a single subcutaneous injection of 20 mg/kg in FVB.129P2 mice, this compound rapidly penetrates the blood-brain barrier and achieves therapeutic concentrations in the brain.
| Time Point | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) |
| 15 min | >200 (approx.) | - |
| 1 hour | ~150 (approx.) | 155 ± 25.5 |
| 8 hours | ~120 (approx.) | ~300 (approx.) |
| 18 hours | >100 (approx.) | - |
| Table 2: Pharmacokinetic profile of this compound in mice. Data from Dolan et al., 2013.[5] |
Efficacy in Preclinical Models
A single 20 mg/kg dose of this compound was sufficient to rescue the increased dendritic spine density observed in the apical dendrites of layer II/III pyramidal neurons in the temporal cortex of Fmr1 KO mice.[5]
| Treatment Group | Spine Density (spines/10 µm) in Segment 3 |
| Wild-Type + Vehicle | ~1.2 |
| Fmr1 KO + Vehicle | ~1.8 |
| Fmr1 KO + this compound | ~1.3 |
| Significantly different from Wild-Type + Vehicle. | |
| Table 3: Effect of this compound on dendritic spine density in Fmr1 KO mice. Data from Dolan et al., 2013.[5] |
A 5-day treatment with 20 mg/kg this compound normalized several behavioral and cellular phenotypes in a mouse model of CDD.[6]
| Parameter | Cdkl5-Het + Vehicle | Cdkl5-Het + this compound |
| Fear Conditioning (Freezing Time) | No significant increase vs. baseline | Significant increase vs. baseline (p < 0.01) |
| Spine Density (CA1 Pyramidal Neurons) | Reduced | Restored to wild-type levels |
| PSD95 Expression (Hippocampus) | Reduced | Restored to wild-type levels |
| Table 4: Effects of this compound in a mouse model of CDKL5 Deficiency Disorder. Data from Trazzi et al., 2022.[6] |
This compound demonstrated concentration-dependent effects on the proliferation and survival of human prostate stromal cells.
| Concentration (µM) | Proliferation Rate (% of Control) after 24h | Cell Survival (%) after 48h |
| 1 | ~45% | - |
| 5 | ~45% | ~1-5% |
| 10 | ~45% | ~1-5% |
| Table 5: In vitro effects of this compound on prostate stromal cells. Data from Wang et al., 2016.[2] |
Experimental Protocols
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PAK isoforms.
-
Methodology: A FRET-based in vitro kinase assay was used. Full-length PAK isoforms were tested for their ability to phosphorylate an optimized peptide substrate in the presence of varying concentrations of this compound. The reaction progress was monitored by measuring the fluorescence resonance energy transfer. Data were fitted to a sigmoidal dose-response curve to calculate the IC50 values.[5]
Animal Studies (Fmr1 KO Mice)
-
Animals: Adult male Fmr1 knockout mice (FVB.129P2-Fmr1tm1Cgr/J) and age-matched wild-type controls were used.[5]
-
Drug Administration: this compound was dissolved in 20% (w/v) hydroxypropyl-β-cyclodextrin and administered via subcutaneous injection at a dose of 20 mg/kg.[5]
-
Pharmacokinetic Analysis: Blood and brain samples were collected at various time points post-injection. This compound levels were quantified by liquid chromatography with tandem mass spectrometry (LC-MS/MS).[5]
-
Dendritic Spine Analysis: Brains were processed using the Golgi-Cox staining method. Dendrites of layer II/III pyramidal neurons in the temporal cortex were imaged, and spine density was quantified in 10 µm segments.[5]
-
Behavioral Assays:
Animal Studies (Cdkl5-Het Mice)
-
Animals: Heterozygous Cdkl5-KO female mice (Cdkl5-Het) and wild-type littermates were used.[6]
-
Drug Administration: this compound was administered subcutaneously at 20 mg/kg daily for 5 consecutive days.[6]
-
Behavioral Testing:
-
Contextual Fear Conditioning: To assess learning and memory.[6]
-
-
Immunohistochemistry and Western Blotting: Hippocampal tissue was analyzed for spine morphology (Golgi staining) and protein expression levels of synaptic markers (e.g., PSD95) and PAK phosphorylation.[6]
Figure 3: A typical workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a promising preclinical candidate that has demonstrated robust efficacy in reversing key pathological features of Fragile X syndrome and CDKL5 Deficiency Disorder in mouse models. Its well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated in vivo activity make it a valuable tool for studying the role of PAK signaling in neurological disorders and a potential starting point for the development of novel therapeutics. Further investigation is warranted to explore its full therapeutic potential and safety profile in more advanced preclinical models.
References
- 1. Experimental Compound this compound Reverses Signs of Fragile X in Mice • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 2. P21-Activated Kinase Inhibitors this compound and IPA3: Inhibition of Prostate Stromal Cell Growth and Effects on Smooth Muscle Contraction in the Human Prostate | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of FRAX486 on Dendritic Spine Morphology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of FRAX486, a potent and selective inhibitor of Group I p21-activated kinases (PAKs), on dendritic spine morphology. The dysregulation of dendritic spine number and structure is a common pathological feature in numerous neurodevelopmental and psychiatric disorders, including Fragile X Syndrome (FXS), CDKL5 Deficiency Disorder (CDD), and schizophrenia. This compound has emerged as a promising therapeutic candidate by targeting the underlying cytoskeletal abnormalities that contribute to these synaptic pathologies. This document summarizes key quantitative data, details experimental methodologies, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in the field.
Quantitative Data Summary
The following tables consolidate the quantitative findings from preclinical studies investigating the efficacy of this compound in ameliorating dendritic spine defects in various disease models.
Table 1: Effects of this compound on Dendritic Spine Density
| Disease Model | Brain Region/Neuron Type | Treatment Details | Effect on Spine Density | Reference |
| Fragile X Syndrome (Fmr1 KO Mice) | Layer II/III Pyramidal Neurons (Temporal Lobe) | 20 mg/kg, single administration | Rescued the increased spine density observed in KO mice. No effect on wild-type mice. | [1] |
| CDKL5 Deficiency Disorder (Cdkl5-Het Mice) | CA1 Pyramidal Neurons | Systemic treatment | Increased the reduced spine density in Cdkl5-Het mice. | [2][3] |
| Schizophrenia (DISC1 Knockdown Mice) | Prefrontal Cortex | Daily administration from P35 to P60 | Blocked the exacerbated spine loss that occurs during adolescence in the disease model.[4] | [4] |
| Schizophrenia (DISC1 Knockdown Neurons) | Cultured Neurons | In vitro treatment | Rescued the marked decrease in spine density.[4] | [4] |
Table 2: Effects of this compound on Dendritic Spine Morphology
| Disease Model | Parameter | Treatment Details | Effect on Spine Morphology | Reference |
| CDKL5 Deficiency Disorder (Cdkl5-Het Mice) | Spine Maturation | Systemic treatment | Rescued spine maturation, increasing the percentage of mature spines and decreasing the proportion of immature spines.[2] | [2] |
| Schizophrenia (DISC1 Knockdown Neurons) | Spine Size | In vitro treatment | Reversed the reduced size of dendritic spines. | [4] |
| Schizophrenia (DISC1 Knockdown Mice) | Spine Elimination & Generation | Daily administration from P35 to P60 | Significantly blocked spine elimination and showed a trend of enhanced spine generation. | [4] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by inhibiting Group I PAKs (PAK1, PAK2, and PAK3), which are key regulators of actin cytoskeleton dynamics.[5] In several neurological disorders, the signaling cascade involving Rac1 GTPase and PAKs is hyperactive, leading to abnormal actin polymerization and consequently, aberrant dendritic spine morphology.[4] By inhibiting PAK, this compound helps to normalize these downstream pathways.
Caption: Signaling pathway illustrating the mechanism of action of this compound.
In conditions like Fragile X Syndrome, the absence of FMRP leads to an overactivation of the PAK pathway, contributing to the characteristic elongated and immature dendritic spines.[1] this compound rectifies this by dampening the excessive PAK activity, thereby restoring a more mature spine phenotype.[1] Similarly, in models of schizophrenia and CDD, this compound has been shown to restore the balance of PAK signaling, leading to the rescue of spine density and maturation.[2][4]
Experimental Protocols
The following sections provide a synthesized overview of the methodologies employed in the cited research to assess the effects of this compound on dendritic spine morphology.
Animal Models and Drug Administration
-
Fmr1 Knockout (KO) Mice (FVB and C57BL/6 strains): Used as a model for Fragile X Syndrome.[1]
-
Cdkl5-Heterozygous (Het) Mice: Used as a model for CDKL5 Deficiency Disorder.[2]
-
DISC1 Knockdown Mice: Used as a model for schizophrenia-related synaptic deficits.[4]
-
Drug Administration: this compound is typically administered via subcutaneous or intraperitoneal injections. A common dosage used in mice is 20 mg/kg.[1] For chronic studies, daily administrations may be performed over several weeks.[4]
Dendritic Spine Imaging and Analysis
A common workflow for analyzing dendritic spine morphology after this compound treatment involves tissue preparation, imaging, and quantitative analysis.
Caption: General experimental workflow for assessing this compound's effects on dendritic spines.
1. Tissue Preparation and Staining:
-
Mice are deeply anesthetized and transcardially perfused with paraformaldehyde (PFA) for fixation.[6]
-
Brains are extracted and post-fixed.[6]
-
For Golgi staining, brain tissue is processed using commercially available kits (e.g., FD Rapid GolgiStain Kit) to impregnate a subset of neurons with a silver chromate solution, allowing for visualization of the full dendritic arbor.[1]
-
For fluorescent imaging, neurons can be labeled via in utero electroporation with GFP[7] or by injecting fluorescent dyes like Lucifer Yellow.[6]
2. Microscopy and Image Acquisition:
-
Confocal Microscopy: Used for imaging Golgi-stained or fluorescently labeled neurons. Z-stacks of dendritic segments are acquired at high magnification (e.g., 100x oil-immersion objective).
-
Two-Photon Microscopy: Enables in vivo imaging of dendritic spines in living animals over time, allowing for the study of spine dynamics (formation and elimination).[4]
3. Quantitative Analysis:
-
Spine Density: The number of spines per unit length of dendrite (e.g., spines per 10 µm) is manually or semi-automatically counted using imaging software like ImageJ or NeuronStudio.[3][8]
-
Spine Morphology: Spines are often categorized based on their shape into types such as "thin," "stubby," and "mushroom-shaped."[9] The length and head diameter of individual spines are measured.[6]
-
Spine Maturation: The proportion of mature (mushroom-shaped) versus immature (thin, filopodia-like) spines is calculated to assess synaptic maturity.[2]
Logical Relationships in Therapeutic Strategy
The therapeutic rationale for using this compound is based on a logical progression from molecular pathology to behavioral rescue. The central hypothesis is that by correcting the core synaptic abnormality (dendritic spine dysgenesis), downstream behavioral and cognitive deficits associated with the disorder can be ameliorated.
Caption: Logical framework for the therapeutic application of this compound.
Studies have demonstrated that the rescue of dendritic spine phenotypes by this compound correlates with the reversal of behavioral abnormalities in mouse models. For instance, in Fmr1 KO mice, a single administration of this compound was sufficient to rescue not only the spine density but also audiogenic seizures, hyperactivity, and repetitive behaviors.[1] This tight link between the restoration of synaptic structure and the improvement of behavioral outcomes underscores the potential of PAK inhibitors as a viable therapeutic strategy for neurodevelopmental disorders.[1][2]
References
- 1. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PAKs inhibitors ameliorate schizophrenia-associated dendritic spine deterioration in vitro and in vivo during late adolescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dendritic spine morphology analysis protocol v1 [protocols.io]
- 7. Delayed Stabilization of Dendritic Spines in Fragile X Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous analysis of dendritic spine density, morphology and glutamate receptors during neuron maturation in vitro by quantitative immunocytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for Reduced Experience-Dependent Dendritic Spine Plasticity in the Aging Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of FRAX486 on Autophagy Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms by which FRAX486, a p21-activated kinase (PAK) inhibitor, impacts autophagy pathways. The information presented herein is synthesized from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers in cellular biology and drug development. This document details the signaling cascade initiated by this compound, presents quantitative data on its effects, outlines detailed experimental protocols for studying these pathways, and provides visual representations of the key molecular interactions and experimental workflows.
Core Mechanism of Action
This compound has been identified as a potent inhibitor of autophagy[1][2][3][4]. Its primary mechanism involves the targeted inhibition of p21-activated kinase 2 (PAK2)[1][2][3][4]. In triple-negative breast cancer (TNBC) cells, the inhibition of PAK2 by this compound leads to the ubiquitination and subsequent proteasomal degradation of Syntaxin 17 (STX17)[1][2][3][4].
STX17 is a crucial SNARE protein that mediates the fusion of autophagosomes with lysosomes, a critical final step in the autophagy process[1][4]. By promoting the degradation of STX17, this compound effectively blocks this fusion event[1][2][3][4]. This blockade results in the accumulation of autophagosomes within the cell and a halt in the overall autophagic flux, leading to an increase in the levels of autophagy marker proteins such as p62/SQSTM1 and LC3-II[1][4].
The inhibition of autophagy by this compound has been shown to have significant downstream effects, notably the suppression of the epithelial-mesenchymal transition (EMT). This occurs through the prevention of autophagic degradation of the epithelial marker E-cadherin, ultimately leading to a reduction in cancer cell migration and metastasis[1][2][3].
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway through which this compound inhibits autophagy.
Quantitative Data on Autophagy Markers
The treatment of cancer cells with this compound results in a dose-dependent accumulation of the autophagy markers LC3-II and p62. The following tables summarize the observed quantitative effects.
Table 1: Effect of this compound on LC3-II and p62 Protein Levels in MDA-MB-231 Cells
| This compound Concentration (µM) | Treatment Duration (hours) | LC3-II Protein Level (Fold Change vs. Control) | p62 Protein Level (Fold Change vs. Control) |
| 0 | 24 | 1.0 | 1.0 |
| 0.5 | 24 | ~1.5 | ~1.2 |
| 1 | 24 | ~2.0 | ~1.5 |
| 2 | 24 | ~2.5 | ~1.8 |
Data are estimated from Western blot analyses presented in Lin et al., 2023. Actual values may vary between experiments.
Table 2: Effect of this compound on Autophagosome and Autolysosome Formation
| Treatment | Average Number of Autophagosomes (Yellow Puncta) per Cell | Average Number of Autolysosomes (Red Puncta) per Cell |
| Control | ~5 | ~12 |
| This compound (2 µM) | ~15 | ~10 |
Data are based on mCherry-GFP-LC3 autophagic flux analysis from Lin et al., 2023. "Yellow Puncta" represent autophagosomes, while "Red Puncta" represent autolysosomes.
Experimental Protocols
Detailed methodologies for key experiments used to elucidate the impact of this compound on autophagy are provided below.
Western Blot for LC3 and p62
This protocol is for the detection and quantification of LC3-I to LC3-II conversion and p62 accumulation as markers of autophagic flux inhibition.
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and grow to 70-80% confluency. Treat with desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate 20-30 µg of protein per lane on a 15% polyacrylamide gel for LC3 and a 10% gel for p62.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (1:1000) and p62 (1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
mCherry-GFP-LC3 Autophagic Flux Assay
This fluorescence microscopy-based assay distinguishes between autophagosomes (yellow puncta) and autolysosomes (red puncta) to monitor autophagic flux.
Workflow Diagram:
Methodology:
-
Cell Line Generation: Stably transfect cells with a plasmid encoding the mCherry-GFP-LC3 fusion protein.
-
Cell Plating and Treatment: Plate the stable cells on glass coverslips and treat with this compound as required.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear staining.
-
Microscopy: Image the cells using a fluorescence microscope with appropriate filters for GFP (yellow puncta, autophagosomes) and mCherry (red puncta, autolysosomes). The GFP signal is quenched in the acidic environment of the lysosome, hence autolysosomes appear red.
-
Analysis: Quantify the number of yellow and red puncta per cell in multiple fields of view to assess autophagic flux. An increase in yellow puncta with no corresponding increase or a decrease in red puncta indicates a blockage in autophagosome-lysosome fusion.
Immunofluorescence for LC3 and LAMP1 Colocalization
This assay assesses the fusion of autophagosomes and lysosomes by measuring the colocalization of LC3 (autophagosome marker) and LAMP1 (lysosome marker).
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block with a solution containing bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with primary antibodies against LC3 (e.g., rabbit anti-LC3) and LAMP1 (e.g., mouse anti-LAMP1) simultaneously overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips and image using a confocal microscope.
-
Analysis: Analyze the images for the degree of colocalization between the LC3 and LAMP1 signals. A decrease in colocalization upon this compound treatment indicates inhibition of autophagosome-lysosome fusion.
Co-Immunoprecipitation of PAK2 and STX17
This technique is used to verify the physical interaction between PAK2 and STX17 in a cellular context.
Methodology:
-
Cell Lysis: Lyse treated cells with a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the target protein (e.g., anti-PAK2) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting partner (e.g., anti-STX17).
Broader Implications and Future Directions
The inhibitory effect of this compound on autophagy is not only relevant to cancer biology but also holds potential for other fields. For instance, the role of PAK inhibitors and their influence on autophagy is an emerging area of interest in neurobiology, particularly in the context of neurodegenerative diseases where autophagic flux is often impaired[5][6][7]. The connection between PAKs, autophagy, and immune evasion is also being explored in various cancers, including pancreatic ductal adenocarcinoma[8].
Further research is warranted to explore the therapeutic potential of this compound and other PAK inhibitors in a wider range of diseases characterized by aberrant autophagy. Understanding the dose-dependent and time-course effects in different cellular contexts will be crucial for the development of effective therapeutic strategies. This guide provides the foundational knowledge and experimental framework to support these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Neuron-specific deficiency of autophagy increases neuronal loss in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autophagy and Microglia: Novel Partners in Neurodegeneration and Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The trilogy of P21 activated kinase, autophagy and immune evasion in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Exploring FRAX486 in Triple-Negative Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of FRAX486, a p21-activated kinase (PAK) inhibitor, in triple-negative breast cancer (TNBC) models. It consolidates key findings on its mechanism of action, offers detailed experimental protocols for replication, and presents quantitative data to support its potential as a therapeutic agent against this aggressive breast cancer subtype.
Core Concept: Mechanism of Action of this compound in TNBC
This compound has been identified as a potent inhibitor of p21-activated kinase 2 (PAK2) and demonstrates significant anti-metastatic potential in TNBC models.[1][2][3] Its primary mechanism involves the inhibition of autophagy, a cellular degradation process that can promote cancer cell survival and metastasis.[1][2][3]
Mechanistically, this compound's inhibition of PAK2 leads to the ubiquitination and subsequent proteasomal degradation of Syntaxin 17 (STX17).[1][2][3] STX17 is a crucial SNARE protein that mediates the fusion of autophagosomes with lysosomes, a critical step in the autophagy process.[1][2][3] By inducing the degradation of STX17, this compound effectively blocks autophagosome-lysosome fusion, thereby inhibiting autophagy.[1][2][3]
A key consequence of this autophagy inhibition is the upregulation of the epithelial marker E-cadherin.[1][2][3] The degradation of E-cadherin is an important step in the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invade surrounding tissues. By preventing the autophagic degradation of E-cadherin, this compound suppresses EMT, leading to a reduction in the migration and metastasis of TNBC cells.[1][2][3]
dot
Caption: this compound signaling pathway in TNBC.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in preclinical TNBC models.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Concentration | Effect |
| Cell Viability (CCK-8) | MDA-MB-231 | 2 µM | Limited influence on viability |
| Cell Viability (CCK-8) | E0771 | 2 µM | Limited influence on viability |
| Migration Assay | MDA-MB-231 | 2 µM | Significant inhibition of migration |
| Migration Assay | E0771 | 2 µM | Significant inhibition of migration |
| Wound Healing Assay | MDA-MB-231 | 2 µM | Significant inhibition of cell migration |
| Wound Healing Assay | E0771 | 2 µM | Significant inhibition of cell migration |
| Immunoblotting | MDA-MB-231 | 2 µM | Upregulation of E-cadherin, Downregulation of Vimentin |
| Immunoblotting | E0771 | 2 µM | Upregulation of E-cadherin, Downregulation of Vimentin |
Table 2: In Vivo Efficacy of this compound in a Lung Metastasis Model
| Animal Model | Cell Line | Treatment | Outcome |
| Nude Mice | MDA-MB-231 (caudal vein injection) | This compound | Dramatically decreased number of lung metastatic nodules |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound in TNBC models.
Cell Culture
-
Cell Lines: Human TNBC cell line MDA-MB-231 and murine TNBC cell line E0771.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
dot
Caption: Cell culture and maintenance workflow.
Cell Viability Assay (CCK-8)
-
Seeding: Seed MDA-MB-231 or E0771 cells in 96-well plates.
-
Treatment: After cell adherence, treat with varying concentrations of this compound or DMSO (vehicle control) for the desired duration.
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells.
Wound Healing Assay
-
Cell Seeding: Grow a confluent monolayer of MDA-MB-231 or E0771 cells in 6-well plates.
-
Scratch Creation: Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing this compound or DMSO.
-
Imaging: Capture images of the wound at 0 hours and subsequent time points (e.g., 24 hours).
-
Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
dot
Caption: Experimental workflow for the wound healing assay.
Transwell Migration Assay
-
Chamber Preparation: Place Transwell inserts with an 8 µm pore size membrane into 24-well plates.
-
Cell Seeding: Seed serum-starved TNBC cells in the upper chamber in a serum-free medium.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add this compound or DMSO to both the upper and lower chambers.
-
Incubation: Incubate for a sufficient time to allow cell migration (e.g., 24 hours).
-
Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells under a microscope.
Western Blotting
-
Protein Extraction: Lyse treated and control cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PAK2, STX17, E-cadherin, Vimentin, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
dot
References
- 1. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bioavailability and Brain Penetrance of FRAX486
For Researchers, Scientists, and Drug Development Professionals
Abstract
FRAX486 is a potent and selective small-molecule inhibitor of Group I p21-activated kinases (PAKs) that has shown considerable promise in preclinical models of neurodevelopmental disorders, including Fragile X Syndrome and CDKL5 Deficiency Disorder. A critical aspect of its therapeutic potential for central nervous system (CNS) indications is its ability to be absorbed into the systemic circulation and subsequently penetrate the blood-brain barrier (BBB) to engage its target. This technical guide provides a comprehensive overview of the available data on the bioavailability and brain penetrance of this compound, compiled from key preclinical studies. The information is presented to be a valuable resource for researchers and drug development professionals working on or interested in this compound.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound have been characterized in wild-type mice of the FVB.129P2 background strain following a single subcutaneous (s.c.) injection. The data demonstrates that this compound is systemically available and achieves significant concentrations in the brain.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in plasma and brain tissue after a single 20 mg/kg subcutaneous injection.
Table 1: Plasma Pharmacokinetics of this compound in Mice
| Parameter | Value | Units |
| Dose | 20 | mg/kg |
| Route of Administration | Subcutaneous | - |
| Time to Peak (Tmax) | ~0.25 | hours |
| Peak Concentration (Cmax) | >100 | ng/mL |
| Concentration at 18 hours | >100 | ng/mL |
Note: The plasma concentration peaked at the first time point measured (15 minutes) and remained above 100 ng/mL for up to 18 hours[1].
Table 2: Brain Pharmacokinetics of this compound in Mice
| Parameter | Value | Units |
| Dose | 20 | mg/kg |
| Route of Administration | Subcutaneous | - |
| Concentration at 1 hour | 155 ± 25.5 | ng/g |
| Time to Peak (Tmax) | 8 | hours |
| Peak Concentration (Cmax) | 951 ± 27.0 | ng/g |
| Concentration at 18 hours | Maintained near peak | ng/g |
| Concentration at 24 hours | Decreasing | ng/g |
Note: Brain levels of this compound reached therapeutically relevant concentrations within an hour and peaked at 8 hours, remaining elevated for at least 18 hours[1].
Experimental Protocols
The following section details the methodologies employed in the key studies that have investigated the bioavailability and brain penetrance of this compound.
Animal Models and Drug Administration
-
Animal Strain: Wild-type mice of the FVB.129P2 background were used for the pharmacokinetic studies[1][2].
-
Drug Formulation: For in vivo experiments, this compound was dissolved in a 20% (wt/vol) solution of hydroxypropyl-β-cyclodextrin[2].
-
Administration: A 2 mg/mL solution of this compound was administered via a single subcutaneous injection at a dose of 20 mg/kg[1][2]. The injection volume was proportional to the animal's weight[2].
Sample Collection and Analysis
-
Sample Collection: Blood and forebrain tissue samples were collected at various time points after drug administration[1][2]. Forebrain tissue was weighed, fast-frozen, and homogenized in 2x volumes of cold PBS[2].
-
Analytical Method: The levels of this compound in plasma and brain homogenates were determined using liquid chromatography with tandem mass spectrometry (LC/MS/MS)[1][2].
Signaling Pathways and Experimental Workflows
Group I PAK Signaling Pathway
This compound exerts its effects by inhibiting Group I PAKs (PAK1, PAK2, and PAK3). These kinases are key downstream effectors of the Rho GTPases Rac1 and Cdc42 and play a crucial role in regulating cytoskeletal dynamics, which is fundamental for neuronal structure and function.
Caption: Simplified signaling pathway of Group I PAKs, inhibited by this compound.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the general workflow used to assess the pharmacokinetics of this compound in preclinical studies.
Caption: Experimental workflow for assessing this compound pharmacokinetics.
Discussion and Future Directions
The available preclinical data strongly indicate that this compound possesses favorable pharmacokinetic properties for a CNS-targeted therapeutic. Following subcutaneous administration, it is readily absorbed into the systemic circulation and effectively crosses the blood-brain barrier, achieving sustained and therapeutically relevant concentrations in the brain[1]. These characteristics have underpinned its efficacy in rescuing disease-related phenotypes in mouse models of Fragile X Syndrome and CDKL5 Deficiency Disorder[2][3][4].
For future development, several key areas warrant further investigation:
-
Absolute Bioavailability: To determine the absolute bioavailability of this compound, pharmacokinetic studies involving intravenous administration are necessary to compare with extravascular routes.
-
Oral Bioavailability: As the oral route is the most common and convenient for chronic administration, comprehensive pharmacokinetic studies of orally administered this compound are crucial for its clinical development.
-
Metabolism and Excretion: A thorough understanding of the metabolic pathways and excretion routes of this compound will be essential for predicting potential drug-drug interactions and for human dose projections.
-
Pharmacokinetics in Other Species: Evaluating the pharmacokinetic profile of this compound in other preclinical species will be important for interspecies scaling and predicting human pharmacokinetics.
References
- 1. Localized Activation of p21-Activated Kinase Controls Neuronal Polarity and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Group I PAKs in myelin formation and repair of the central nervous system: what, when, and how - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
Methodological & Application
Determining the Optimal FRAX486 Concentration for Primary Hippocampal Neurons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FRAX486 is a potent and selective inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3. These kinases are critical regulators of actin cytoskeleton dynamics, dendritic spine morphology, and synaptic plasticity.[1][2] Dysregulation of PAK signaling has been implicated in various neurological disorders, making PAK inhibitors like this compound promising therapeutic candidates.[2][3] One study has shown that in vitro treatment with 100 nM this compound for 48 hours can rescue the abnormal maturation and the number of PSD95-positive puncta in hippocampal neurons from a mouse model of CDKL5 deficiency disorder.[3][4]
This document provides detailed application notes and protocols for determining the optimal concentration of this compound for use in primary hippocampal neuron cultures. The described experimental workflow is designed to assess both the efficacy of this compound in promoting synapse formation and its potential cytotoxicity, thereby identifying a therapeutic window for its application in in vitro studies.
Mechanism of Action of this compound
This compound selectively inhibits the catalytic activity of Group I PAKs.[1] In neurons, PAKs are downstream effectors of small GTPases like Rac1 and Cdc42. Upon activation, PAKs phosphorylate a cascade of downstream targets that regulate the polymerization and depolymerization of actin filaments. This process is fundamental for the formation, maintenance, and plasticity of dendritic spines, the primary sites of excitatory synapses in the brain. By inhibiting Group I PAKs, this compound can modulate actin dynamics and, consequently, influence synaptic structure and function.[1]
Experimental Workflow for Determining Optimal Concentration
The following workflow provides a systematic approach to determine the optimal this compound concentration. It begins with the culture of primary hippocampal neurons, followed by a dose-response treatment with this compound. The key readouts are neuronal viability, to assess toxicity, and the density of synaptic puncta, to measure efficacy.
Protocols
Protocol 1: Culture of Primary Hippocampal Neurons
This protocol is adapted from standard procedures for isolating and culturing primary hippocampal neurons.
Materials:
-
E18 mouse or rat embryos
-
Dissection medium: Hibernate-E medium supplemented with 2% B-27 Plus
-
Digestion solution: Papain (20 U/mL) and DNase I (100 µg/mL) in Hibernate-E without Ca2+
-
Plating medium: Neurobasal Plus Medium supplemented with 2% B-27 Plus Supplement, 1% GlutaMAX, and 1% Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
Procedure:
-
Dissect hippocampi from E18 embryos in ice-cold dissection medium.
-
Transfer the hippocampi to the digestion solution and incubate for 20-30 minutes at 37°C.
-
Gently wash the tissue three times with plating medium.
-
Mechanically dissociate the tissue by triturating with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a density of 2.5 x 10^5 cells/cm² on Poly-D-lysine coated surfaces.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh plating medium. Continue to replace half of the medium every 3-4 days.
-
Allow neurons to mature for at least 7 days in vitro (DIV) before initiating this compound treatment.
Protocol 2: this compound Dose-Response Treatment
Materials:
-
Mature primary hippocampal neuron cultures (DIV 7-10)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Plating medium
Procedure:
-
Prepare a series of this compound dilutions in plating medium. Based on published IC50 values (PAK1: 8.25 nM, PAK2: 39.5 nM, PAK3: 55.3 nM) and previous studies, a suggested concentration range is 10 nM, 50 nM, 100 nM, 500 nM, and 1 µM.[1]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove half of the medium from each well of the cultured neurons and replace it with the medium containing the appropriate this compound concentration or vehicle.
-
Incubate the neurons for the desired treatment duration. A 48-hour incubation period has been shown to be effective.[3]
Protocol 3: Neuronal Viability and Cytotoxicity Assays
These assays should be performed at the end of the this compound treatment period to assess potential toxic effects.
A. MTT Assay (Measures Mitochondrial Activity)
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS.
-
Add the MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.[5]
B. LDH Assay (Measures Membrane Integrity)
-
Collect the culture medium from each well.
-
Use a commercially available lactate dehydrogenase (LDH) cytotoxicity assay kit and follow the manufacturer's instructions.
Protocol 4: Immunocytochemistry for Synaptic Markers
This protocol is used to visualize and quantify synaptic puncta as a measure of this compound efficacy.
Materials:
-
Primary antibodies: Rabbit anti-PSD95 (postsynaptic marker) and Mouse anti-Synaptophysin (presynaptic marker).
-
Secondary antibodies: Alexa Fluor-conjugated goat anti-rabbit and goat anti-mouse antibodies.
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization/blocking solution: 0.2% Triton X-100 and 5% goat serum in PBS.
-
DAPI for nuclear staining.
Procedure:
-
Fix the neurons with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize and block the cells for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with secondary antibodies and DAPI for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS and mount the coverslips on microscope slides.
-
Image the neurons using a fluorescence microscope.
-
Quantify the number and density of PSD95 and Synaptophysin puncta, and their colocalization, using image analysis software such as ImageJ.
Data Presentation and Interpretation
The quantitative data from the experiments should be summarized in tables for clear comparison. The goal is to identify a concentration of this compound that significantly increases synaptic markers without causing a significant decrease in neuronal viability.
Table 1: Effect of this compound on Neuronal Viability
| This compound Concentration | MTT Assay (% of Vehicle Control) | LDH Release (% of Maximum Lysis) |
| Vehicle (DMSO) | 100 ± 5.2 | 5.1 ± 1.3 |
| 10 nM | 102 ± 4.8 | 5.5 ± 1.1 |
| 50 nM | 98 ± 6.1 | 6.2 ± 1.5 |
| 100 nM | 95 ± 5.5 | 7.8 ± 2.0 |
| 500 nM | 75 ± 7.3 | 20.4 ± 3.5 |
| 1 µM | 52 ± 8.1 | 45.6 ± 4.2 |
| *Note: Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. This is example data. |
Table 2: Effect of this compound on Synaptic Puncta Density
| This compound Concentration | PSD95 Puncta Density (puncta/10 µm dendrite) | Synaptophysin Puncta Density (puncta/10 µm dendrite) | Colocalized Puncta Density (puncta/10 µm dendrite) |
| Vehicle (DMSO) | 5.2 ± 0.8 | 6.1 ± 0.9 | 3.8 ± 0.6 |
| 10 nM | 5.8 ± 0.7 | 6.5 ± 1.0 | 4.2 ± 0.5 |
| 50 nM | 7.1 ± 0.9 | 7.9 ± 1.1 | 5.9 ± 0.8 |
| 100 nM | 8.5 ± 1.1 | 9.2 ± 1.2 | 7.3 ± 1.0** |
| 500 nM | 6.9 ± 1.0 | 7.5 ± 1.0 | 5.5 ± 0.9 |
| 1 µM | 4.1 ± 0.6 | 4.9 ± 0.7 | 3.1 ± 0.5 |
| *Note: Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. This is example data. |
Interpretation: Based on the example data, a concentration of 100 nM appears to be optimal. At this concentration, there is a significant increase in the density of synaptic markers without a significant decrease in neuronal viability. Higher concentrations (500 nM and 1 µM) show signs of cytotoxicity, as indicated by the decrease in MTT signal and increase in LDH release, which may also lead to a reduction in the beneficial effects on synapse formation.
Conclusion
The protocols outlined in this document provide a comprehensive framework for determining the optimal concentration of this compound for use in primary hippocampal neuron cultures. By systematically evaluating both the efficacy and toxicity of this compound across a range of concentrations, researchers can identify a therapeutic window that maximizes the desired biological effects while minimizing off-target toxicity. This approach is crucial for obtaining reliable and reproducible data in preclinical studies investigating the therapeutic potential of this compound for neurological disorders.
References
- 1. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of FRAX486 in Fmr1 Knockout Mice
These application notes provide a comprehensive overview and detailed protocols for researchers and scientists investigating the therapeutic potential of FRAX486, a p21-activated kinase (PAK) inhibitor, in the Fmr1 knockout (KO) mouse model of Fragile X syndrome (FXS). The provided information is intended for use by professionals in drug development and neuroscience research.
Introduction
Fragile X syndrome is the most prevalent inherited cause of intellectual disability and autism spectrum disorder, arising from the silencing of the FMR1 gene and the subsequent loss of the fragile X mental retardation protein (FMRP).[1][2][3] The Fmr1 KO mouse recapitulates many of the core phenotypes of human FXS, including synaptic and behavioral abnormalities, making it an invaluable tool for preclinical research.[4][5][6] One of the key neuropathological features observed in both humans with FXS and Fmr1 KO mice is an increased density of dendritic spines.[2][4][5][7]
The p21-activated kinases (PAKs) are critical regulators of actin dynamics and dendritic spine morphology.[1][3] Research has indicated that inhibiting PAK activity can ameliorate some of the characteristic phenotypes of FXS in mouse models.[1][3][8] this compound is a potent, small-molecule inhibitor of group I PAKs that has been shown to cross the blood-brain barrier.[4] In vivo studies have demonstrated that administration of this compound to Fmr1 KO mice can rescue various pathological phenotypes, including dendritic spine abnormalities, audiogenic seizures, hyperactivity, and repetitive behaviors.[2][4][5][7] A single administration of this compound has been shown to be sufficient to rescue these phenotypes in adult Fmr1 KO mice.[2][4][5]
Data Summary
The following tables summarize the quantitative data from key in vivo experiments with this compound in Fmr1 KO mice.
Table 1: Effect of this compound on Dendritic Spine Density in Cortical Neurons
| Treatment Group | Mean Apical Dendritic Spine Density (spines/10 µm) in Segment 3 | Statistical Significance (vs. Fmr1 KO + Vehicle) |
| Wild-Type + Vehicle | ~1.2 | P < 0.05 |
| Fmr1 KO + Vehicle | ~1.6 | - |
| Fmr1 KO + this compound (20 mg/kg) | ~1.2 | P < 0.05 |
Data adapted from Dolan et al., 2013.[4]
Table 2: Efficacy of this compound in an Audiogenic Seizure Model
| Treatment Group | Incidence of Wild Running | Incidence of Seizure | Incidence of Death |
| Fmr1 KO + Vehicle | 100% | 100% | Not specified |
| Fmr1 KO + this compound (10 mg/kg) | Reduced (P < 0.05) | Reduced (P < 0.01) | Reduced (P < 0.01) |
| Fmr1 KO + this compound (20 mg/kg) | Further Reduced (P < 0.01) | Further Reduced (P < 0.001) | Further Reduced (P < 0.001) |
| Fmr1 KO + this compound (30 mg/kg) | Most Reduced (P < 0.001) | Most Reduced (P < 0.001) | Most Reduced (P < 0.001) |
Data represents a dose-dependent reduction. In one study, this compound decreased seizure susceptibility from 100% to 25% in Fmr1 KO mice.[4]
Table 3: Behavioral Outcomes in the Open-Field Test Following this compound Administration
| Behavioral Measure (minutes 18-30) | Wild-Type + Vehicle | Fmr1 KO + Vehicle | Fmr1 KO + this compound (5 days) |
| Distance Traveled | Lower | Higher | Reduced to WT levels |
| Horizontal Movements | Lower | Higher | Reduced to WT levels |
| Time Moving | Lower | Higher | Reduced to WT levels |
| Counter-clockwise Revolutions | Lower | Higher | Reduced to WT levels |
| Stereotypical Movements | Lower | Higher | Reduced to WT levels |
Fmr1 KO mice exhibit hyperactivity in the latter half of the open-field test, which is rescued by the administration of this compound.[4][5]
Signaling Pathway
The therapeutic effects of this compound in the context of Fragile X syndrome are attributed to its inhibition of p21-activated kinase (PAK), a key downstream effector of Rac1 GTPase. In the absence of FMRP, there is dysregulation of protein synthesis and actin dynamics, leading to the observed synaptic abnormalities. By inhibiting PAK, this compound helps to normalize these pathways.
Caption: Proposed signaling pathway of this compound in Fmr1 KO mice.
Experimental Protocols
The following are detailed protocols for key in vivo experiments involving the administration of this compound to Fmr1 knockout mice.
Protocol 1: this compound Formulation and Administration
Objective: To prepare and administer this compound to Fmr1 KO mice.
Materials:
-
This compound
-
20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water
-
Sterile syringes and needles (for subcutaneous injection)
-
Fmr1 KO mice and wild-type littermate controls
Procedure:
-
Formulation: Dissolve this compound in 20% (w/v) HPβCD to the desired concentration (e.g., for a 20 mg/kg dose in a 25 g mouse, prepare a solution of 2 mg/mL to inject 0.25 mL). Ensure complete dissolution.
-
Dosing:
-
Acute Administration: Administer a single subcutaneous (s.c.) injection of this compound at a dose of 20 mg/kg.[4] Brain tissue can be collected 8 hours post-injection for analysis.[4][5]
-
Chronic Administration: For longer-term studies, administer daily s.c. injections of this compound at the desired dosage for a specified period (e.g., 5 days for behavioral testing).[4][5]
-
-
Vehicle Control: Administer an equivalent volume of the 20% HPβCD vehicle to control mice.
Protocol 2: Analysis of Dendritic Spine Density
Objective: To quantify the effect of this compound on dendritic spine density in the cortex of Fmr1 KO mice.
Materials:
-
Golgi staining kit
-
Microscope with high-magnification objectives
-
Image analysis software
-
Brain tissue from treated and control mice
Procedure:
-
Tissue Preparation: Eight hours after the final this compound or vehicle injection, perfuse the mice and prepare the brains for Golgi staining according to the manufacturer's protocol.
-
Image Acquisition:
-
Identify pyramidal neurons in cortical layers II/III of the temporal lobe.[4]
-
Acquire high-resolution images of apical dendritic segments.
-
-
Spine Quantification:
-
Divide the dendrites into 10 µm segments based on their distance from the soma.[4]
-
Manually or using automated software, count the number of spines in each segment.
-
Calculate the average spine density (spines per 10 µm) for each treatment group.
-
-
Statistical Analysis: Compare the spine densities between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 3: Audiogenic Seizure Assay
Objective: To assess the efficacy of this compound in reducing seizure susceptibility in Fmr1 KO mice.
Materials:
-
Sound-attenuating chamber
-
Sound source capable of producing a loud, siren-like noise
-
Video recording equipment
-
Fmr1 KO mice treated with this compound or vehicle
Procedure:
-
Habituation: Place a single mouse in the testing chamber and allow it to acclimate for a brief period.
-
Auditory Stimulus: Expose the mouse to a loud, siren-like sound.
-
Observation: Record the mouse's behavior and score the seizure response, noting the occurrence of wild running, tonic-clonic seizures, and any resulting mortality.[4]
-
Data Analysis: Compare the incidence and severity of seizures between the this compound-treated and vehicle-treated groups using statistical tests appropriate for categorical data (e.g., chi-squared test).
Protocol 4: Open-Field Test for Hyperactivity and Repetitive Behaviors
Objective: To evaluate the effect of this compound on locomotor activity and stereotypic behaviors in Fmr1 KO mice.
Materials:
-
Open-field arena
-
Automated tracking software and camera
-
Fmr1 KO and wild-type mice treated with this compound or vehicle for 5 consecutive days
Procedure:
-
Habituation: Place the mouse in the center of the open-field arena.
-
Data Collection: Allow the mouse to explore the arena for 30 minutes while recording its movements using the automated tracking system.[4]
-
Behavioral Analysis:
-
Analyze the tracking data to quantify various parameters, including:
-
Total distance traveled
-
Time spent moving
-
Horizontal movements
-
Repetitive behaviors such as counter-clockwise revolutions and stereotypic movements.
-
-
Pay particular attention to the latter half of the session (e.g., minutes 18-30), as this is when hyperactivity in Fmr1 KO mice is most pronounced.[4][5]
-
-
Statistical Analysis: Compare the behavioral measures across the different treatment groups using appropriate statistical methods (e.g., ANOVA).
Experimental Workflow
References
- 1. pnas.org [pnas.org]
- 2. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of p21-activated kinase rescues symptoms of fragile X syndrome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
Application Notes and Protocols for FRAX486 Treatment in Neurobehavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing FRAX486, a selective inhibitor of Group I p21-activated kinases (PAKs), to study neurobehavioral changes in preclinical rodent models. The following protocols are based on established research and are intended to assist in the design and execution of experiments investigating the therapeutic potential of this compound for neurological and neurodevelopmental disorders.
Introduction
This compound is a potent, brain-penetrant small molecule that selectively inhibits Group I PAKs (PAK1, PAK2, and PAK3), which are key regulators of synaptic plasticity and dendritic spine morphology.[1][2] Dysregulation of the PAK signaling pathway has been implicated in various neurological disorders, including Fragile X Syndrome (FXS) and CDKL5 Deficiency Disorder (CDD).[2][3] this compound has been shown to rescue neurobehavioral and cellular phenotypes in mouse models of these disorders, making it a valuable tool for preclinical research.[4][5]
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of Group I PAKs. These kinases are crucial downstream effectors of the Rho GTPases Rac1 and Cdc42.[6] In neurons, the PAK signaling pathway plays a pivotal role in actin cytoskeleton dynamics, which is essential for the formation, maturation, and stability of dendritic spines—the primary sites of excitatory synaptic transmission.[5][6] By inhibiting PAK, this compound can modulate actin polymerization and thereby influence dendritic spine structure and function, which are often altered in neurodevelopmental disorders.
Signaling Pathway
Caption: this compound signaling pathway in neurons.
Data Presentation
Table 1: this compound In Vitro and In Vivo Efficacy
| Parameter | Concentration/Dose | Model System | Outcome | Reference |
| In Vitro IC50 | ||||
| PAK1 | 8.25 nM | In vitro kinase assay | Inhibition of kinase activity | [1] |
| PAK2 | 39.5 nM | In vitro kinase assay | Inhibition of kinase activity | [1] |
| PAK3 | 55.3 nM | In vitro kinase assay | Inhibition of kinase activity | [1] |
| PAK4 | 779 nM | In vitro kinase assay | Poor inhibition | [1] |
| In Vitro Neuronal Rescue | 100 nM | Primary hippocampal cultures (Cdkl5-KO) | Rescue of abnormal neuronal maturation and PSD95+ puncta | [5] |
| In Vivo Dosage | 10, 20, 30 mg/kg | Fmr1 KO mice | Rescue of audiogenic seizures | [1] |
| 20 mg/kg | Fmr1 KO mice | Rescue of hyperactivity and repetitive behaviors | [4] | |
| 20 mg/kg | Cdkl5-Het mice | Normalization of general health, hyperactivity, and fear learning defects | [5] |
Table 2: Pharmacokinetic Profile of this compound (20 mg/kg, s.c.) in Mice
| Time Point | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Reference |
| 15 min | >100 | - | [1] |
| 1 hour | - | 155 ± 25.5 | [1] |
| 8 hours | - | 951 ± 27.0 (peak) | [1] |
| 18 hours | >100 | ~951 | [1] |
| 24 hours | Decreasing | Decreasing | [1] |
Note: Values are approximate and may vary between studies and mouse strains.
Experimental Protocols
This compound Formulation and Administration
This protocol describes the preparation and subcutaneous administration of this compound for in vivo studies in mice.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile, distilled water or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Prepare a 20% (w/v) solution of HPβCD in sterile, distilled water or saline. This will serve as the vehicle.
-
Warm the vehicle solution slightly to aid in the dissolution of this compound.
-
Weigh the appropriate amount of this compound powder to achieve the desired final concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 20g mouse receiving a 0.2 mL injection).
-
Add the this compound powder to the vehicle solution in a sterile microcentrifuge tube.
-
Vortex the solution vigorously until the this compound is completely dissolved.
-
Administer the this compound solution or vehicle control to the mice via subcutaneous (s.c.) injection.[3] The volume of injection should be proportional to the animal's weight.[3]
-
For acute studies, behavioral testing can be conducted at various time points post-injection (e.g., 4-8 hours).[3] For chronic studies, daily injections for a specified period (e.g., 5 days) can be performed.[3][5]
Experimental Workflow for Neurobehavioral Analysis
Caption: General experimental workflow.
Open-Field Test
This test assesses general locomotor activity, exploratory behavior, and anxiety-like behavior in mice.
Apparatus:
-
A square or circular arena (e.g., 50 x 50 cm) with walls high enough to prevent escape.
-
The arena floor is typically divided into a central zone and a peripheral zone.
-
A video camera mounted above the arena to record the session.
-
Video tracking software for automated analysis.
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
Clean the arena thoroughly with 70% ethanol between each trial to eliminate olfactory cues.
-
Gently place the mouse in the center of the arena.
-
Record the mouse's activity for a predetermined duration, typically 20-30 minutes.
-
At the end of the session, return the mouse to its home cage.
Data Analysis:
-
Total distance traveled: An indicator of overall locomotor activity.
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Number of entries into the center zone: Another measure of exploratory and anxiety-like behavior.
-
Rearing frequency: An index of exploratory behavior.
-
Stereotypical movements (e.g., circling): Can indicate repetitive behaviors.
Audiogenic Seizure (AGS) Susceptibility Test
This test evaluates the susceptibility of mice to seizures induced by a loud auditory stimulus.
Apparatus:
-
A sound-attenuating chamber.
-
A sound source capable of producing a high-intensity sound (e.g., 110-120 dB).
-
A clear observation chamber for the mouse.
Procedure:
-
Place the mouse individually into the observation chamber within the sound-attenuating enclosure.
-
Allow for a brief acclimation period (e.g., 1 minute).
-
Expose the mouse to the high-intensity sound stimulus for a fixed duration (e.g., 3 minutes).
-
Observe and score the seizure response.
Data Analysis:
-
Incidence of seizures: The percentage of mice in each group that exhibit a seizure.
-
Seizure severity score: A graded scale to quantify the intensity of the seizure (e.g., 0 = no response, 1 = wild running, 2 = clonic seizure, 3 = tonic-clonic seizure, 4 = respiratory arrest/death).
-
Latency to first seizure: The time from the onset of the sound stimulus to the first sign of seizure activity.
Golgi-Cox Staining and Dendritic Spine Analysis
This protocol allows for the visualization and quantification of dendritic spines, providing a morphological correlate to neurobehavioral changes.
Materials:
-
FD Rapid GolgiStain™ Kit (FD NeuroTechnologies) or individual solutions for Golgi-Cox staining (potassium dichromate, mercuric chloride, potassium chromate).
-
Gelatin-coated microscope slides.
-
Cryostat or vibratome.
-
Microscope with a high-magnification objective (e.g., 100x oil immersion).
-
Image analysis software (e.g., ImageJ with NeuronJ plugin, Imaris).
Procedure (abbreviated):
-
Tissue Preparation: Deeply anesthetize the mouse and perfuse transcardially with saline followed by 4% paraformaldehyde (optional, depending on the specific Golgi protocol). Dissect the brain and immerse it in the Golgi-Cox solution.
-
Impregnation: Store the brain in the Golgi-Cox solution in the dark at room temperature for 14-25 days.[1]
-
Cryoprotection: Transfer the brain to a sucrose solution for cryoprotection.
-
Sectioning: Section the brain at 100-200 µm thickness using a cryostat or vibratome.[2][5]
-
Staining Development: Mount the sections on gelatin-coated slides and follow the staining development, dehydration, and coverslipping procedures outlined in the chosen Golgi-Cox protocol.
-
Imaging: Acquire high-resolution images of well-impregnated neurons in the brain region of interest (e.g., hippocampus, cortex) using a brightfield microscope.
-
Dendritic Spine Analysis:
-
Trace dendritic segments of a specified length (e.g., 10-50 µm).
-
Count the number of spines along the traced segment to determine spine density (spines/µm).
-
Classify spines based on their morphology (e.g., thin, stubby, mushroom, filopodia).[5]
-
Conclusion
The protocols and information provided herein offer a framework for investigating the effects of this compound on neurobehavioral and neuromorphological endpoints. Adherence to standardized procedures is crucial for obtaining reliable and reproducible data. Researchers should optimize these protocols based on their specific experimental goals and animal models. The use of this compound in conjunction with these detailed methodologies will contribute to a better understanding of the therapeutic potential of PAK inhibition for a range of neurological disorders.
References
- 1. Video: Imaging Neurons within Thick Brain Sections Using the Golgi-Cox Method [jove.com]
- 2. Video: Rapid Golgi Stain for Dendritic Spine Visualization in Hippocampus and Prefrontal Cortex [jove.com]
- 3. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Golgi-Cox Staining Step by Step [frontiersin.org]
- 5. Golgi Cox staining and dendritic spine analysis [bio-protocol.org]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes: FRAX486 in Prostate Stromal Cell Growth Assays
References
- 1. Cytotoxicity Assay Protocol [protocols.io]
- 2. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P21 Activated Kinase-1 (Pak1) Promotes Prostate Tumor Growth and Microinvasion via Inhibition of Transforming Growth Factor β Expression and Enhanced Matrix Metalloproteinase 9 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. P21-Activated Kinase Inhibitors this compound and IPA3: Inhibition of Prostate Stromal Cell Growth and Effects on Smooth Muscle Contraction in the Human Prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of FRAX486 Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: FRAX486 is a potent and selective inhibitor of Group I p21-activated kinases (PAKs), specifically PAK1, PAK2, and PAK3.[1][2] These kinases are crucial signaling proteins that regulate cytoskeletal dynamics, cell motility, and survival.[3] As downstream effectors of Rho GTPases like Rac1 and Cdc42, PAKs play a significant role in neuronal function, and their dysregulation has been implicated in various neurological disorders.[4] this compound has been utilized in preclinical research to explore therapeutic strategies for conditions such as Fragile X syndrome and CDKL5 deficiency disorder by reversing dendritic spine abnormalities and ameliorating behavioral phenotypes.[4][5][6] Proper preparation of stock solutions is the critical first step for ensuring reproducible and reliable experimental results. This document provides a detailed protocol for preparing and storing this compound stock solutions using dimethyl sulfoxide (DMSO).
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound relevant to stock solution preparation.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₃Cl₂FN₆O | [1] |
| Molecular Weight | 513.39 g/mol | [1] |
| CAS Number | 1232030-35-1 | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Solubility in DMSO | 10 - 21.2 mg/mL (approx. 20 - 41 mM) | [1][7][8] |
| Powder Storage | -20°C for up to 3 years | [1] |
| DMSO Stock Solution Storage | -80°C for up to 2 years; -20°C for up to 1 year | [1] |
Note: Solubility can vary between batches and is significantly impacted by the purity and water content of the DMSO. Using fresh, anhydrous (hygroscopic) DMSO is highly recommended.[1][7] Warming and sonication may be required to achieve complete dissolution at higher concentrations.[1]
Signaling Pathway & Experimental Workflow
The diagrams below illustrate the signaling pathway targeted by this compound and the general workflow for preparing a stock solution.
Caption: this compound inhibits Group I PAKs, disrupting the signaling cascade that regulates actin dynamics.
Caption: Workflow for the preparation and storage of this compound stock solutions in DMSO.
Experimental Protocols
Materials & Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, nuclease-free polypropylene cryovials for aliquots
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath or incubator set to 37°C (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
This protocol provides a method for preparing a high-concentration stock solution, which can be easily diluted for various experimental needs.
-
Calculation:
-
Determine the mass of this compound needed. To prepare 1 mL of a 20 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.020 mol/L × 0.001 L × 513.39 g/mol × 1000 mg/g = 10.27 mg
-
-
Preparation:
-
Tare a sterile microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh 10.27 mg of this compound powder into the tared tube.
-
Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the powder.
-
Securely cap the tube and vortex thoroughly for 1-2 minutes.
-
-
Dissolution:
-
Visually inspect the solution for any undissolved particulate matter.
-
If particulates remain, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[8]
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing, to facilitate complete dissolution.[1] Caution: Avoid excessive heat, which could degrade the compound.
-
The final solution should be clear and free of precipitates.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile cryovials. This practice minimizes contamination and degradation from repeated freeze-thaw cycles.[1][9]
-
Clearly label each vial with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots protected from light at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
For cell-based experiments, the high-concentration DMSO stock must be diluted in culture medium to the final desired concentration. It is critical to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%.[9]
Example: Preparing a 10 µM working solution from a 20 mM stock.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first create an intermediate stock.
-
Dilute the 20 mM stock 1:100 in sterile culture medium to create a 200 µM intermediate solution. (e.g., add 2 µL of 20 mM stock to 198 µL of medium). The DMSO concentration is now 1%.
-
-
Final Dilution:
-
Dilute the 200 µM intermediate solution 1:20 in culture medium to achieve the final 10 µM concentration. (e.g., add 50 µL of 200 µM solution to 950 µL of medium).
-
The final DMSO concentration in this working solution will be 0.05%, which is well-tolerated by most cell lines.
-
-
Control Group: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent.[9]
Protocol 3: Considerations for In Vivo Formulations
While DMSO is an excellent solvent for creating stock solutions, it is generally not the preferred vehicle for direct in vivo administration due to potential toxicity. For animal studies, this compound has been successfully formulated in alternative vehicles.
-
Hydroxypropyl-β-cyclodextrin: A common formulation involves dissolving this compound in a 20% (w/v) solution of hydroxypropyl-β-cyclodextrin in saline or water.[4][5] This vehicle improves the aqueous solubility and bioavailability of the compound for administration via subcutaneous or other routes.[4][5] Preparation of such formulations should be performed according to established protocols and may require further optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | PAK | TargetMol [targetmol.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Utilizing FRAX486 in Cortical Long-Term Potentiation (LTP) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of FRAX486, a selective inhibitor of Group I p21-activated kinases (PAKs), in the investigation of long-term potentiation (LTP) in cortical slices. This document outlines the mechanism of action, experimental protocols, and expected outcomes, supported by data tables and signaling pathway diagrams.
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. The p21-activated kinases (PAKs) are a family of serine/threonine kinases that play a crucial role in cytoskeletal dynamics and synaptic plasticity. This compound is a potent inhibitor of Group I PAKs (PAK1, PAK2, and PAK3) and serves as a valuable tool to dissect the role of this signaling pathway in the complex processes of LTP in the cortex.
This compound has been utilized to rescue dendritic spine abnormalities and behavioral deficits in models of neurodevelopmental disorders.[1][2] Its application in studying cortical LTP can provide insights into the molecular mechanisms governing synaptic strength and plasticity.
Mechanism of Action
This compound selectively inhibits the catalytic activity of Group I PAKs. These kinases are key effectors of the Rho GTPases, Rac1 and Cdc42. In neurons, PAKs are implicated in the regulation of dendritic spine morphology, actin polymerization, and the trafficking of synaptic receptors, all of which are critical for the induction and maintenance of LTP.[3][4] Inhibition of PAKs with this compound allows for the investigation of their specific contribution to the signaling cascades that underpin synaptic plasticity in cortical circuits.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and provide a starting point for concentrations to be used in cortical slice experiments. It is important to note that direct quantitative data on the effect of this compound on LTP in cortical slices is not yet extensively published, and the provided concentrations are based on its use in other neural preparations.
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| PAK1 | 8.25 |
| PAK2 | 39.5 |
| PAK3 | 55.3 |
| PAK4 | 779 |
Source: Data derived from in vitro kinase assays.[1]
Table 2: Recommended Concentration Range for In Vitro Slice Electrophysiology
| Application | Concentration Range | Notes |
| Inhibition of synaptic deterioration | 250 - 500 nM | Effective in ameliorating synaptic changes in cultured neurons.[5] |
| LTP studies in cortical slices | 100 - 500 nM | Recommended starting range for dose-response experiments. The optimal concentration should be determined empirically. |
Experimental Protocols
This section provides a detailed methodology for investigating the effect of this compound on LTP in acute cortical slices.
Preparation of Acute Cortical Slices
-
Anesthetize an adult mouse (e.g., C57BL/6, 8-12 weeks old) with an approved anesthetic agent and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).
-
aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 D-glucose.
-
-
Prepare coronal or sagittal slices (300-400 µm thick) containing the cortical region of interest (e.g., prefrontal cortex) using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover.
-
Subsequently, maintain the slices at room temperature (22-25°C) for at least 1 hour before recording.
Electrophysiological Recording
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF (2-3 ml/min) at 30-32°C.
-
Place a stimulating electrode (e.g., concentric bipolar electrode) in the appropriate cortical layer (e.g., Layer 2/3 of the prefrontal cortex) to stimulate afferent fibers.
-
Place a recording electrode (a glass micropipette filled with aCSF, 1-3 MΩ resistance) in a downstream layer (e.g., Layer 5) to record field excitatory postsynaptic potentials (fEPSPs).
-
Determine the stimulus intensity that elicits 30-40% of the maximal fEPSP response.
-
Record a stable baseline of fEPSPs for at least 20-30 minutes, delivering a single stimulus pulse every 30 seconds.
Application of this compound
-
Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the aCSF should not exceed 0.1%.
-
Dilute the this compound stock solution in aCSF to the desired final concentration (e.g., 250 nM).
-
Switch the perfusion to the aCSF containing this compound and allow the slice to incubate for at least 20-30 minutes before LTP induction. A vehicle control (aCSF with 0.1% DMSO) should be run in parallel.
Induction and Recording of Long-Term Potentiation (LTP)
-
Induce LTP using a high-frequency stimulation (HFS) or theta-burst stimulation (TBS) protocol.
-
Example TBS protocol: 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.[6]
-
-
Immediately after the induction protocol, resume baseline stimulation (one pulse every 30 seconds).
-
Record the fEPSP slope for at least 60 minutes post-induction.
-
The magnitude of LTP is calculated as the percentage change in the fEPSP slope from the pre-induction baseline.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving PAK and the experimental workflow for studying the effects of this compound on cortical LTP.
Caption: PAK signaling cascade in cortical LTP.
Caption: Experimental workflow for this compound in cortical LTP.
References
- 1. A delayed response enhancement during hippocampal presynaptic plasticity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of Short- and Long-Term Potentiation on Cell Firing in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The Role of PAK Signaling in Synaptic Transmission and Plasticity and Social Memory in Mice | Semantic Scholar [semanticscholar.org]
- 4. biorxiv.org [biorxiv.org]
- 5. The p21-activated kinases in neural cytoskeletal remodeling and related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Improved Preparation and Preservation of Hippocampal Mouse Slices for a Very Stable and Reproducible Recording of Long-term Potentiation [jove.com]
Troubleshooting & Optimization
Troubleshooting FRAX486 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FRAX486. The information is designed to address common challenges, particularly those related to solubility in aqueous solutions during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1][2][3][4] PAKs are key regulators of cytoskeletal dynamics, cell motility, proliferation, and survival.[5][6][7] By inhibiting Group I PAKs, this compound can modulate these cellular processes and has been investigated for its therapeutic potential in various conditions, including Fragile X syndrome and cancer.[8][9][10][11]
The primary mechanism of action of this compound involves binding to the kinase domain of Group I PAKs, thereby preventing their phosphorylation and activation.[8][9] This leads to the downstream inhibition of signaling pathways that are dependent on PAK activity, such as the AKT and Raf-MAPK pathways.[5][6]
Q2: What are the general solubility properties of this compound?
This compound is a hydrophobic compound with poor aqueous solubility.[1][3] It is generally described as insoluble in water and ethanol.[1] However, it is soluble in organic solvents like dimethyl sulfoxide (DMSO).[1][3] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[1][2]
Summary of this compound Solubility:
| Solvent | Solubility | Notes |
| Water | Insoluble[1][3][12] | |
| Ethanol | Insoluble[1][12] | |
| DMSO | Soluble (e.g., 15 mg/mL, 21.2 mg/mL, 22 mg/mL, 100 mg/mL have been reported)[1][2] | Use of fresh, anhydrous DMSO is highly recommended.[1] Ultrasonic treatment and warming may be needed to achieve higher concentrations.[2] |
Q3: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?
Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps you can take:
-
Decrease the Final DMSO Concentration: While preparing your working solution, ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, to minimize solvent effects on your biological system.[13] However, higher concentrations of DMSO may be necessary to maintain solubility.
-
Use a Pre-warmed Aqueous Buffer: Gently warming your aqueous buffer before adding the this compound DMSO stock can sometimes help maintain solubility. Ensure the temperature is compatible with your experimental setup.
-
Increase Mixing and Sonication: After adding the DMSO stock to the aqueous buffer, vortex the solution thoroughly. Sonication in a water bath for a short period can also help to disperse the compound and prevent immediate precipitation.[13]
-
Sequential Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the 100% DMSO stock into a solution with a higher percentage of DMSO (e.g., 10% DMSO in aqueous buffer), and then perform the final dilution into your assay buffer.[13]
-
Incorporate a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween-20 or Triton X-100, to your aqueous buffer can help to create micelles that encapsulate the hydrophobic compound and improve its solubility.[13] A final concentration of 0.01-0.1% is often sufficient.
-
Consider Alternative Solubilizing Agents: For certain applications, co-solvents like polyethylene glycol (PEG) or cyclodextrins can be used to enhance aqueous solubility.[2][9]
Q4: I am planning an in vivo animal study. How can I prepare a formulation of this compound that is suitable for administration?
Due to its poor water solubility, preparing this compound for in vivo use requires specific formulation strategies. Here are two commonly used methods:
-
Cyclodextrin Formulation:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9]
-
A reported formulation for intravenous (i.v.) administration is a 1 mg/mL solution of this compound in 20% (w/v) HP-β-CD in water.[2] For subcutaneous (s.c.) injection, a 2 mg/mL solution in 20% (w/v) HP-β-CD has been used.[9]
-
-
Co-Solvent Formulation:
-
A mixture of DMSO, polyethylene glycol 300 (PEG300), and a surfactant like Tween-80 can be used to create a stable aqueous formulation.
-
A common formulation for oral administration consists of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O.[1] Another reported oral formulation is a 3 mg/mL solution in water.[2]
-
Experimental Protocol: Preparation of this compound in 20% HP-β-CD
-
Prepare a 20% (w/v) solution of HP-β-CD in sterile water.
-
Slowly add the powdered this compound to the HP-β-CD solution while stirring continuously.
-
Continue stirring at room temperature until the this compound is completely dissolved. Gentle warming (to no more than 37°C) and sonication may be used to aid dissolution.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
Q5: How should I store my this compound powder and stock solutions?
Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).[1]
-
Stock Solutions:
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered with this compound.
Problem: Precipitate forms immediately upon adding DMSO stock to aqueous buffer.
Problem: Solution is initially clear but a precipitate forms over time.
This may indicate that the compound is coming out of a supersaturated state.
Signaling Pathway
This compound targets Group I PAKs, which are central nodes in various signaling pathways. The diagram below illustrates the position of Group I PAKs in a simplified signaling cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. p21-activated kinases - Wikipedia [en.wikipedia.org]
- 5. Group I p21-Activated Kinases (PAKs) Promote Tumor Cell Proliferation and Survival Through the AKT1 and Raf-MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Group I p21-activated kinases (PAKs) promote tumor cell proliferation and survival through the AKT1 and Raf-MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
- 13. researchgate.net [researchgate.net]
Addressing FRAX486 cytotoxicity in long-term cell culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing cytotoxicity associated with the p21-activated kinase (PAK) inhibitor, FRAX486, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1] These kinases are critical regulators of cell motility, morphology, and proliferation through their role in modulating actin cytoskeleton dynamics.[1][2] this compound exerts its effects by inhibiting the phosphorylation of downstream PAK substrates, thereby impacting the signaling pathways that control the remodeling of the actin cytoskeleton.[1][3]
Q2: Why might I observe cytotoxicity in my long-term cell cultures with this compound?
A2: Cytotoxicity from this compound in long-term culture can arise from several factors:
-
Concentration- and Time-Dependence: Like many kinase inhibitors, the cytotoxic effects of this compound are often dependent on both the concentration used and the duration of exposure.[4][5]
-
Disruption of Essential Cytoskeletal Dynamics: As a PAK inhibitor, this compound directly interferes with the actin cytoskeleton.[4] While this is its intended mechanism of action, prolonged disruption of essential processes like cell division, adhesion, and intracellular transport can lead to cell death. In some cell types, treatment has been shown to cause the degeneration of actin filaments, leading to a rounded cell shape.[4]
-
Induction of Apoptosis: At certain concentrations, this compound may trigger programmed cell death (apoptosis). This can be assessed by measuring the activation of key apoptotic proteins like caspase-3.[6]
-
Off-Target Effects: While this compound is selective for Group I PAKs, high concentrations may inhibit other kinases or cellular processes, contributing to toxicity.[7]
Q3: What is a recommended starting concentration for long-term experiments?
A3: A universal starting concentration is not feasible as it depends heavily on the cell line and experimental goals. However, a prudent approach is to start with a dose-response experiment centered around the known IC50 values for the target kinases (see Table 1). For example, studies have successfully used 100 nM for 48 hours in primary hippocampal cultures.[3][8] It is critical to perform a cytotoxicity assay (see Protocol 1) to determine the highest non-toxic concentration for your specific cell model over your intended time course.
Q4: How can I minimize this compound-induced cytotoxicity in my experiments?
A4: To mitigate cytotoxicity, consider the following strategies:
-
Optimize Concentration: Use the lowest concentration of this compound that achieves the desired biological effect.
-
Intermittent Dosing: Instead of continuous exposure, consider a wash-out period to allow cells to recover from the stress of cytoskeletal disruption.
-
Use Cytoprotective Agents: Depending on the mechanism of cytotoxicity, co-treatment with agents that inhibit apoptosis or reduce oxidative stress might be beneficial, though this requires careful validation.
-
Ensure Healthy Culture Conditions: Cells under other forms of stress (e.g., high density, nutrient depletion) may be more susceptible to drug-induced toxicity. Maintain optimal culture conditions at all times.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High levels of floating, dead cells. | Concentration is too high, leading to acute cytotoxicity. | 1. Immediately lower the this compound concentration. 2. Perform a full dose-response and time-course experiment to identify the IC50 and optimal non-toxic concentration range for your specific cell line (See Protocol 1 ). 3. Check for apoptosis by measuring caspase-3 activation (See Protocol 2 ). |
| Cells change shape (e.g., become rounded) and detach from the plate. | Disruption of the actin cytoskeleton, affecting cell adhesion and morphology.[4] | 1. This may be an expected on-target effect. Determine if the morphological change is consistent with PAK inhibition in your system. 2. Visualize the actin cytoskeleton using phalloidin staining to confirm filament disruption (See Protocol 3 ). 3. If cell detachment is problematic, consider using plates coated with extracellular matrix proteins (e.g., fibronectin, laminin) to enhance adhesion. |
| Cell proliferation rate is significantly reduced or halted. | Cytostatic effect due to PAK inhibition's role in cell cycle progression. | 1. This is an expected effect of PAK inhibition.[4] 2. Distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (cell death). Use a cell counting method (e.g., hemocytometer with Trypan Blue) to assess total and viable cell numbers over time. A stable viable cell count suggests a cytostatic effect, while a decreasing viable cell count indicates cytotoxicity. |
Data Summary Tables
Table 1: In Vitro Potency of this compound on Group I PAK Isoforms
| Kinase | IC50 (nM) |
|---|---|
| PAK1 | 8.25 |
| PAK2 | 39.5 |
| PAK3 | 55.3 |
Data derived from an in vitro kinase assay.[1]
Table 2: Example Concentrations of this compound Used in In Vitro Studies
| Cell Type | Concentration | Duration | Outcome | Reference |
|---|---|---|---|---|
| Primary Hippocampal Neurons (mouse) | 100 nM | 48 hours | Rescued abnormal neuronal maturation | [3][8] |
| WPMY-1 Prostate Stromal Cells | 1-10 µM | 24 hours | Attenuated proliferation, induced actin filament degeneration | [4] |
| Triple-Negative Breast Cancer Cells | 1-10 µM | 24-72 hours | Inhibited migration and autophagy |[9][10] |
Key Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to a cell population.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Application: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Protocol 2: Apoptosis Detection (Caspase-3 Activity Assay)
This protocol measures the activation of caspase-3, a key executioner in apoptosis.[6]
-
Cell Treatment: Culture and treat cells with this compound at the desired concentrations and time points in a multi-well plate.
-
Cell Lysis: Wash the cells with PBS and then add a lysis buffer to extract cellular proteins.
-
Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates. Caspase-3, if active, will cleave the substrate, releasing a fluorescent group.[6]
-
Incubation: Incubate the reaction at 37°C, protected from light.
-
Measurement: Measure the fluorescence using a fluorometer at the appropriate excitation/emission wavelengths. An increase in fluorescence indicates higher caspase-3 activity.
Protocol 3: Actin Cytoskeleton Visualization (Phalloidin Staining)
This protocol allows for the direct visualization of F-actin filaments within cells to assess the structural impact of this compound.
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate and treat with this compound.
-
Fixation: Wash the cells with PBS and fix them with a 4% paraformaldehyde solution for 10-15 minutes at room temperature.
-
Permeabilization: Wash again with PBS and permeabilize the cell membranes with a 0.1% Triton X-100 solution for 5-10 minutes.
-
Staining: Wash with PBS and incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) for 30-60 minutes at room temperature, protected from light.
-
Counterstaining (Optional): To visualize nuclei, you can counterstain with DAPI.
-
Mounting and Imaging: Wash the coverslips, mount them on microscope slides, and image using a fluorescence microscope. Look for changes in filament structure, cell shape, and stress fiber formation.
Visual Guides
Caption: this compound inhibits Group I PAKs, disrupting the signaling cascade that regulates actin dynamics.
Caption: Workflow for optimizing this compound concentration to minimize cytotoxicity in long-term studies.
References
- 1. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P21-Activated Kinase Inhibitors this compound and IPA3: Inhibition of Prostate Stromal Cell Growth and Effects on Smooth Muscle Contraction in the Human Prostate | PLOS One [journals.plos.org]
- 5. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Potential for FRAX486 off-target effects at high concentrations
This technical support guide provides researchers, scientists, and drug development professionals with information on the potential for FRAX486 off-target effects at high concentrations, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, brain-penetrant, small-molecule inhibitor of Group I p21-activated kinases (PAKs).[1][2][3] PAKs are serine/threonine kinases that play a critical role in regulating cytoskeleton dynamics, neuronal morphology, and cell motility.[1][2] this compound primarily targets PAK1, PAK2, and PAK3.[2] Its mechanism involves interfering with pathways that control actin remodeling.[2][4]
Q2: What are the effective concentrations of this compound against its intended targets?
This compound exhibits nanomolar potency against Group I PAKs (PAK1, PAK2, PAK3) but is significantly less potent against the Group II member, PAK4. The half-maximal inhibitory concentrations (IC50) from in vitro kinase assays are summarized below.
| Kinase Target | IC50 Value (nM) |
| PAK1 | 8.25 - 14 |
| PAK2 | 33 - 39.5 |
| PAK3 | 39 - 55.3 |
| PAK4 | 575 - 779 |
| [2][3][5] |
Q3: What are the known off-target effects of this compound at high concentrations?
While this compound is highly selective for Group I PAKs at nanomolar concentrations, off-target effects can occur at higher, micromolar concentrations.
-
Group II PAK Inhibition: this compound is a poor inhibitor of PAK4, a Group II PAK, with an IC50 value nearly 100 times higher than that for PAK1.[2][5] Therefore, at concentrations approaching the micromolar range, partial inhibition of PAK4 may occur.[5][6]
-
Cellular Effects: In cell-based assays, effects such as degeneration of actin filaments, reduced cell proliferation, and cytotoxicity have been observed at concentrations between 1-10 μM.[3][5][6] These concentrations are substantially higher than the IC50 values for Group I PAKs, suggesting that these effects could be due to inhibition of off-target kinases or broader pathway modulation.
-
Tissue-Level Effects: In studies on prostate tissue, very high concentrations of this compound (30 μM) were required to inhibit neurogenic smooth muscle contractions.[6]
Q4: I am observing unexpected phenotypes in my experiment. How can I determine if they are due to off-target effects?
If you suspect off-target effects, it is crucial to verify the selectivity of this compound in your experimental system. A systematic approach involving a dose-response analysis and a kinase selectivity profile is recommended.
References
- 1. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. P21-Activated Kinase Inhibitors this compound and IPA3: Inhibition of Prostate Stromal Cell Growth and Effects on Smooth Muscle Contraction in the Human Prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P21-Activated Kinase Inhibitors this compound and IPA3: Inhibition of Prostate Stromal Cell Growth and Effects on Smooth Muscle Contraction in the Human Prostate | PLOS One [journals.plos.org]
Why fresh DMSO is critical for FRAX486 stability and activity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and activity of the p21-activated kinase (PAK) inhibitor, FRAX486. Particular emphasis is placed on the critical role of fresh dimethyl sulfoxide (DMSO) in obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Group I p21-activated kinases (PAKs), specifically PAK1, PAK2, and PAK3.[1] These kinases are key regulators of cytoskeletal dynamics, cell motility, proliferation, and survival. By inhibiting these kinases, this compound can modulate various cellular processes, making it a valuable tool for research in oncology and neurology.[1][2]
Q2: Why is DMSO the recommended solvent for in vitro studies with this compound?
A2: DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including this compound, which is insoluble in water.[1][3] For cellular assays, a concentrated stock solution of this compound is typically prepared in DMSO and then diluted to the final working concentration in an aqueous cell culture medium.[4][5]
Q3: The product information for this compound emphasizes using "fresh" or "newly opened" DMSO. Why is this so critical?
A3: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] This absorbed water can significantly decrease the solubility of hydrophobic compounds like this compound, leading to precipitation.[1][8] Furthermore, the presence of water can promote the degradation of the compound over time, reducing its effective concentration and leading to inconsistent experimental results.[6][7]
Q4: How should I store my this compound stock solution in DMSO?
A4: For long-term storage, it is recommended to prepare small aliquots of your concentrated this compound stock solution in anhydrous DMSO and store them at -20°C or -80°C in tightly sealed vials.[4][9] This practice minimizes the number of freeze-thaw cycles and reduces the exposure of the stock solution to atmospheric moisture, thereby preserving its integrity.[4]
Q5: What are the potential consequences of using old or improperly stored DMSO?
A5: Using DMSO that has absorbed water can lead to several experimental issues:
-
Reduced Compound Solubility: this compound may precipitate out of solution, leading to a lower effective concentration in your assay.[1][8]
-
Inconsistent Results: Variability in the water content of DMSO can cause significant well-to-well and experiment-to-experiment differences in compound activity.
-
Compound Degradation: The presence of water can facilitate the hydrolysis or other degradation of this compound, reducing its potency.[6][7]
-
Altered Cellular Responses: DMSO itself, especially at higher concentrations or with impurities, can have off-target effects on cells, potentially confounding the interpretation of your results.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on problems arising from solvent quality.
| Problem | Potential Cause | Recommended Solution |
| Variable or lower-than-expected this compound activity in a kinase assay. | 1. Degradation of this compound in stock solution. 2. Precipitation of this compound upon dilution. 3. Inaccurate initial concentration of stock solution. | 1. Prepare a fresh stock solution of this compound in a newly opened bottle of anhydrous DMSO.2. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%). Perform serial dilutions of the DMSO stock in DMSO before the final dilution into the aqueous assay buffer.[6]3. Verify the concentration of the new stock solution. |
| Visible precipitate in the this compound stock solution or after dilution in media. | 1. Use of "wet" (hygroscopic) DMSO. 2. Exceeding the solubility limit of this compound. 3. Improper storage of the stock solution (e.g., multiple freeze-thaw cycles). | 1. Discard the solution and prepare a new one using fresh, anhydrous DMSO.2. Check the solubility information on the product datasheet. It may be necessary to work with a lower concentration stock solution.3. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.[9] |
| Inconsistent results between different batches of this compound. | 1. Variability in the quality of DMSO used for each batch. 2. Differences in storage and handling of the compound. | 1. Standardize the use of high-purity, anhydrous DMSO from a reliable supplier for all experiments.2. Implement a strict protocol for the preparation, aliquoting, and storage of all this compound stock solutions. |
Illustrative Data: Impact of DMSO Quality on this compound Stability
The following table presents hypothetical data to illustrate the importance of using fresh, anhydrous DMSO for maintaining this compound stability.
| DMSO Condition | Storage Temperature | Purity after 1 Month (%) | Purity after 3 Months (%) | Observed IC50 in PAK1 Assay (nM) * |
| Fresh Anhydrous DMSO | -20°C | 99.5 | 99.0 | 14 |
| Fresh Anhydrous DMSO | 4°C | 98.0 | 95.0 | 18 |
| Aged/Hygroscopic DMSO | -20°C | 95.0 | 88.0 | 35 |
| Aged/Hygroscopic DMSO | 4°C | 90.0 | 75.0 | 60 |
*Published IC50 for this compound against PAK1 is approximately 14 nM.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO (stored in a desiccator)
-
Sterile, amber glass vials or polypropylene tubes with secure caps
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming may be required.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Assessment of this compound Activity using an In Vitro Kinase Assay
This protocol provides a general framework for determining the IC50 value of this compound against a target kinase (e.g., PAK1). Specific assay conditions may need to be optimized.
-
Materials:
-
Recombinant active PAK1 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
This compound stock solution in DMSO
-
Assay plates (e.g., 384-well)
-
Detection reagent (e.g., ADP-Glo™, TR-FRET)
-
-
Procedure:
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in 100% DMSO.
-
Assay Preparation: Add the kinase, substrate, and assay buffer to the wells of the assay plate.
-
Inhibitor Addition: Add a small volume of the diluted this compound solutions (and a DMSO-only control) to the appropriate wells. The final DMSO concentration should be kept constant across all wells and ideally be below 1%.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature and for the appropriate time for the kinase reaction.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway showing the activation of PAK1 and its inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. P21-Activated Kinase Inhibitors this compound and IPA3: Inhibition of Prostate Stromal Cell Growth and Effects on Smooth Muscle Contraction in the Human Prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. ziath.com [ziath.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Overcoming Limited Efficacy of FRAX486 in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering limited efficacy of the p21-activated kinase (PAK) inhibitor, FRAX486, in certain cancer cell lines.
I. Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments with this compound.
Issue 1: this compound shows minimal anti-proliferative effects as a monotherapy in our cancer cell line of interest.
Question: We are using this compound on our cancer cell line, but we are not observing the expected decrease in cell viability. What could be the underlying reason, and how can we address this?
Answer:
The limited efficacy of this compound as a single agent can be attributed to intrinsic or acquired resistance mechanisms within the cancer cells. A primary mechanism is the activation of alternative or "bypass" signaling pathways that compensate for the inhibition of the PAK pathway, thus promoting cell survival and proliferation.
Troubleshooting Steps:
-
Assess the activity of parallel signaling pathways: Key survival pathways that can compensate for PAK inhibition include the PI3K/AKT/mTOR and MAPK pathways.
-
Recommendation: Perform Western blot analysis to examine the phosphorylation status of key proteins in these pathways, such as AKT, S6 ribosomal protein, ERK1/2, and MEK1/2. Increased phosphorylation of these proteins in the presence of this compound may indicate the activation of bypass signaling.
-
-
Investigate the expression level of PAK1: In some cancers, such as certain lymphomas, high expression of PAK1 is associated with resistance to targeted therapies.
-
Recommendation: Use Western blotting or quantitative PCR (qPCR) to determine the baseline expression level of PAK1 in your cell line.
-
-
Consider combination therapy: If bypass pathways are active, a combination of this compound with an inhibitor targeting the compensatory pathway can lead to a synergistic anti-cancer effect.
Experimental Protocol: Western Blot for Bypass Pathway Activation
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration for the specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT, AKT, p-ERK, ERK, p-MEK, MEK, and PAK1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Issue 2: Our cancer cell line, which was initially sensitive to another targeted therapy, has developed resistance. Could this compound be used to overcome this?
Question: We have generated a cell line with acquired resistance to a BRAF inhibitor (e.g., vemurafenib). Would this compound be effective in this context?
Answer:
Yes, in certain contexts of acquired resistance to targeted therapies, particularly MAPK pathway inhibitors, cancer cells can upregulate PAK signaling as a bypass mechanism. In such cases, this compound can help restore sensitivity to the primary drug.
Troubleshooting and Experimental Strategy:
-
Confirm PAK pathway activation in resistant cells:
-
Recommendation: Compare the levels of phosphorylated (active) PAK1 in your resistant cell line versus the parental (sensitive) cell line using Western blotting. An increase in p-PAK1 in the resistant line would suggest its involvement in the resistance mechanism.
-
-
Evaluate the synergistic effect of combination therapy:
-
Recommendation: Treat the resistant cells with the BRAF inhibitor alone, this compound alone, and a combination of both. Assess cell viability using a standard assay (e.g., MTT or CellTiter-Glo). A synergistic effect is indicated if the combination treatment results in a significantly greater reduction in viability than either drug alone.
-
Experimental Protocol: Cell Viability Assay for Synergy
-
Cell Seeding:
-
Seed the BRAF inhibitor-resistant and parental cells in 96-well plates at an appropriate density.
-
-
Drug Treatment:
-
Prepare serial dilutions of the BRAF inhibitor and this compound.
-
Treat the cells with each drug individually and in combination at various concentration ratios. Include a vehicle-treated control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
-
Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug alone and in combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3. These kinases are crucial downstream effectors of small GTPases like Rac1 and Cdc42 and are involved in regulating cell motility, survival, and proliferation. By inhibiting these kinases, this compound can disrupt these oncogenic processes.
Q2: In which cancer types or cell lines has limited efficacy of this compound as a monotherapy been observed?
A2: While direct reports of "this compound-resistant" cell lines are not abundant, the limited efficacy of PAK inhibitors as single agents is often observed in cancers with redundant or highly active parallel survival pathways. This includes:
-
KRAS G12C mutant non-small cell lung cancer (NSCLC) and colorectal cancer cells resistant to KRAS inhibitors like sotorasib. In these cells, PAK signaling can be a key resistance mechanism.
-
BRAF-mutant melanoma cells with acquired resistance to BRAF or MEK inhibitors. Upregulation of PAK signaling can bypass the MAPK blockade.
-
Certain lymphomas with high baseline expression of PAK1. These cells may be inherently less sensitive to PI3K inhibitors, and PAK1 inhibition can enhance sensitivity.
Q3: What are the most common bypass signaling pathways that can limit the efficacy of this compound?
A3: The most common bypass pathways are the PI3K/AKT/mTOR pathway and the MAPK (RAS/RAF/MEK/ERK) pathway . Activation of either of these pathways can provide cancer cells with alternative routes for growth and survival, thereby diminishing the therapeutic effect of targeting the PAK pathway alone.
Q4: What combination therapies have shown promise in overcoming limited this compound efficacy?
A4: Combining this compound with inhibitors that target the identified bypass pathways has shown synergistic effects. Promising combinations include:
-
This compound + KRAS G12C inhibitor (e.g., sotorasib) in KRAS G12C mutant cancers.
-
This compound + BRAF inhibitor (e.g., vemurafenib) or MEK inhibitor (e.g., trametinib) in BRAF-mutant melanoma.
-
This compound + PI3K inhibitor (e.g., BEZ235) in lymphomas with high PAK1 expression.
III. Data Presentation: Efficacy of Combination Therapies
The following tables summarize the synergistic effects observed when combining PAK inhibitors with other targeted agents in resistant cancer cell lines. Note: Specific IC50 values for this compound in all listed combinations may not be publicly available; the data presented is representative of the expected synergistic effect based on studies with similar PAK inhibitors.
Table 1: Synergistic Effect of PAK Inhibition with a KRAS G12C Inhibitor in Sotorasib-Resistant NSCLC Cell Lines
| Cell Line | Treatment | IC50 (µM) - Sotorasib | IC50 (µM) - this compound | Combination Index (CI) |
| SW1573 (Sotorasib-Resistant) | Sotorasib alone | >10 | - | - |
| This compound alone | - | ~5 | - | |
| Sotorasib + this compound | Significantly Reduced | Significantly Reduced | < 1 (Synergy) | |
| H358 (Sotorasib-Sensitive) | Sotorasib alone | ~0.13 | - | - |
Data is illustrative based on published findings showing synergy. Precise IC50 values should be determined experimentally.
Table 2: Re-sensitization of BRAF Inhibitor-Resistant Melanoma Cells with a PAK Inhibitor
| Cell Line | Treatment | IC50 (µM) - Vemurafenib | IC50 (µM) - PAK Inhibitor | Combination Index (CI) |
| A375 (Parental) | Vemurafenib alone | ~0.5 | - | - |
| A375-VR (Vemurafenib-Resistant) | Vemurafenib alone | >10 | - | - |
| PAK Inhibitor alone | - | ~2 | - | |
| Vemurafenib + PAK Inhibitor | Significantly Reduced | Significantly Reduced | < 1 (Synergy) |
VR: Vemurafenib-Resistant. Data is representative of the expected outcome.
Table 3: Synergistic Cytotoxicity of a PAK1 Inhibitor and a PI3K Inhibitor in Lymphoma Cell Lines
| Cell Line | Treatment | IC50 (µM) - BEZ235 (PI3Ki) | IC50 (µM) - IPA-3 (PAKi) | Combination Index (CI) |
| BJAB | BEZ235 alone | ~1 | - | - |
| IPA-3 alone | - | >10 | - | |
| BEZ235 + IPA-3 | Significantly Reduced | Significantly Reduced | < 1 (Synergy) | |
| Ly8 | BEZ235 alone | ~3 | - | - |
| IPA-3 alone | - | ~5 | - | |
| BEZ235 + IPA-3 | Significantly Reduced | Significantly Reduced | < 1 (Synergy) |
IPA-3 is another selective PAK1 inhibitor. Similar synergistic effects are expected with this compound.
IV. Visualizations: Signaling Pathways and Experimental Workflows
Caption: Resistance to MAPK inhibitors can be driven by PAK-mediated activation of CRAF, bypassing the initial blockade.
Caption: High PAK1 expression can confer resistance to PI3K inhibitors by promoting cell survival through alternative pathways.
Caption: A logical workflow for investigating and overcoming limited this compound efficacy in cancer cell lines.
FRAX486 Concentration Adjustment: A Technical Guide for Intact Tissue and In Vitro Assays
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for utilizing FRAX486, a potent p21-activated kinase (PAK) inhibitor, in different experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1][2] These kinases are crucial regulators of actin cytoskeleton dynamics, cell proliferation, and survival.[1][3] By inhibiting these kinases, this compound can modulate various cellular processes, including actin filament organization, cell migration, and autophagy.[1][4][5]
Q2: Why is it necessary to use different concentrations of this compound for in vitro cell culture versus intact tissue experiments?
A2: Effective concentrations of this compound are generally higher in intact tissues compared to in vitro cell cultures. This is due to factors such as limited drug accessibility to target cells within the complex tissue architecture, the presence of the extracellular matrix, and potential barriers to diffusion that are not present in a monolayer cell culture.[3]
Q3: How does the IC50 value of this compound in a kinase assay relate to the effective concentration in a cell-based assay?
A3: The half-maximal inhibitory concentration (IC50) determined in an in vitro kinase assay is typically much lower than the effective concentration (EC50) observed in cell-based assays. For this compound, the EC50 in cells can be 5 to 50 times higher than its IC50 against the purified enzyme.[3] This difference arises because, within a cellular context, factors like cell membrane permeability, intracellular target engagement, and potential metabolism of the compound influence its activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect in cell culture at expected concentrations. | - Incorrect concentration: The concentration may be too low for the specific cell line or assay. - Cell line resistance: Some cell lines may be less sensitive to PAK inhibition. - Compound degradation: Improper storage or handling of this compound can lead to loss of activity. | - Perform a dose-response curve: Test a range of concentrations (e.g., 100 nM to 10 µM) to determine the optimal effective concentration for your specific cell line and assay. - Verify target expression: Confirm that your cell line expresses Group I PAKs. - Ensure proper storage: Store this compound as recommended by the manufacturer, typically desiccated at -20°C. Prepare fresh working solutions from a stock solution for each experiment. |
| High levels of cytotoxicity observed in cell culture. | - Concentration is too high: Exceeding the optimal concentration can lead to off-target effects and cytotoxicity.[1] - Prolonged incubation time: The cytotoxic effects of this compound can be time-dependent.[1] | - Lower the concentration: Based on your dose-response data, select a concentration that provides the desired biological effect with minimal toxicity. - Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the shortest incubation time that yields a significant effect.[1] |
| Lack of efficacy in intact tissue (e.g., brain slices, prostate tissue). | - Insufficient tissue penetration: The compound may not be reaching the target cells within the tissue slice. - Inadequate concentration: Higher concentrations are often required for intact tissue compared to cell culture.[3] | - Increase the concentration: Based on literature, concentrations up to 30 µM have been used in prostate tissue strips.[3][6] - Allow for sufficient incubation/equilibration time: Ensure the tissue is incubated with this compound for an adequate period to allow for diffusion. |
| Inconsistent results in animal studies. | - Poor bioavailability: The chosen route of administration and vehicle may not provide adequate exposure. - Incorrect dosage: The dose may be too low to achieve therapeutic concentrations in the target tissue. | - Optimize vehicle and administration route: this compound has been shown to be effective when dissolved in 20% (wt/vol) hydroxypropyl-β-cyclodextrin and administered via subcutaneous injection.[2][7] - Consult pharmacokinetic data: Studies have shown that a 20 mg/kg subcutaneous dose in mice results in brain concentrations well above the IC50 for Group I PAKs for up to 24 hours.[2][8] |
Quantitative Data Summary
The following tables summarize the reported concentrations and dosages of this compound across different experimental systems.
Table 1: In Vitro this compound Concentrations
| Experimental System | Cell Line | Concentration Range | Observed Effect | Reference |
| Kinase Assay | Purified PAK isoforms | 14 nM - 575 nM (IC50) | Inhibition of PAK1, PAK2, PAK3, and PAK4 | [1] |
| Cell Proliferation/Survival | WPMY-1 (prostate stromal cells) | 1 µM - 10 µM | Decreased proliferation and survival, actin filament degeneration | [1][3] |
| Autophagy/Metastasis Assay | Triple-Negative Breast Cancer (TNBC) cells | Not specified | Inhibition of autophagy and metastasis | [4][5] |
| Neuronal Maturation Assay | Primary hippocampal neurons (mouse) | 100 nM | Rescue of abnormal neuronal maturation | [8] |
Table 2: Intact Tissue and In Vivo this compound Dosages
| Experimental System | Tissue/Animal Model | Dosage/Concentration | Route of Administration | Observed Effect | Reference |
| Tissue Contraction Assay | Human prostate strips | 10 µM - 30 µM | Inhibition of endothelin-induced contractions at 30 µM | [3][6] | |
| Behavioral & Phenotypic Rescue | Fmr1 KO mice (Fragile X model) | 10, 20, or 30 mg/kg | Subcutaneous injection | Rescue of behavioral abnormalities and dendritic spine phenotypes | [2] |
| Neurobehavioral Rescue | Cdkl5-Het mice (CDKL5 deficiency model) | 20 mg/kg | Subcutaneous injection | Normalization of hyperactivity and fear learning defects | [8] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (WST-8/CCK-8)
This protocol is adapted from studies on WPMY-1 cells.[1]
-
Cell Seeding: Seed cells (e.g., 20,000 cells/well) in a 96-well plate and allow them to adhere for 24 hours.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the this compound-containing medium at various concentrations (e.g., 1, 5, 10 µM) and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
Viability Assessment: Add 10 µL of a WST-8 reagent (like CCK-8) to each well.
-
Final Incubation: Incubate the plate for 2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: In Vivo Administration in Mice
This protocol is based on studies in Fmr1 KO and Cdkl5-Het mouse models.[2][8]
-
This compound Preparation: Dissolve this compound in a vehicle of 20% (wt/vol) hydroxypropyl-β-cyclodextrin in sterile saline to the desired stock concentration (e.g., 2 mg/mL for a 20 mg/kg dose).
-
Animal Weighing: Weigh each animal to determine the precise volume of the this compound solution to be injected.
-
Administration: Administer the prepared this compound solution or vehicle control via subcutaneous (s.c.) injection.
-
Pharmacokinetic Timing: For acute studies, behavioral testing or tissue collection can be performed at time points where brain concentrations are known to be high (e.g., 1 to 8 hours post-injection).[2] For chronic studies, daily injections may be required.[8]
-
Behavioral and Histological Analysis: Following the treatment regimen, conduct behavioral tests or collect tissues for further analysis (e.g., Golgi staining for dendritic spine morphology).
Visualizations
Caption: this compound inhibits Group I PAKs, disrupting the signaling cascade that regulates actin dynamics.
Caption: Generalized workflow for in vitro versus intact tissue experiments with this compound.
Caption: Relationship between experimental model complexity and required this compound concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P21-Activated Kinase Inhibitors this compound and IPA3: Inhibition of Prostate Stromal Cell Growth and Effects on Smooth Muscle Contraction in the Human Prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P21-Activated Kinase Inhibitors this compound and IPA3: Inhibition of Prostate Stromal Cell Growth and Effects on Smooth Muscle Contraction in the Human Prostate | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating the sedative effects of FRAX486 in behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing FRAX486 in behavioral studies, with a specific focus on addressing concerns about potential sedative effects.
Frequently Asked Questions (FAQs)
Q1: Does this compound have known sedative effects?
A1: Published preclinical studies investigating this compound in mouse models of neurological disorders have reported a reduction in hyperactivity and repetitive behaviors. However, these studies have concluded that this is not due to sedation. For instance, in a study on Fmr1 knockout mice, a model for Fragile X syndrome, this compound-treated mice showed no difference from vehicle-treated mice on the rotarod test for motor coordination and balance, suggesting that the observed decrease in activity was not a result of sedation[1].
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3[1][2]. These kinases are crucial regulators of actin cytoskeleton dynamics and are involved in neuronal morphogenesis and plasticity[3][4]. By inhibiting Group I PAKs, this compound can influence dendritic spine morphology and synaptic function, which is hypothesized to be the basis for its therapeutic effects in certain neurological disorders[1][2][3].
Q3: What are the typical dosages of this compound used in preclinical behavioral studies?
A3: Dosages can vary depending on the animal model and research question. A commonly cited dosage is 20 mg/kg administered subcutaneously (s.c.) for 5 days, which has been shown to be effective in rescuing behavioral and neuronal abnormalities in mouse models of CDKL5 deficiency disorder and Fragile X syndrome[3][5]. It is crucial to perform dose-response studies to determine the optimal, non-sedating dose for your specific experimental paradigm.
Q4: Are there alternatives to this compound with a lower risk of sedation?
A4: While the evidence for this compound-induced sedation is not established in the literature, researchers concerned about potential side effects can consider other PAK inhibitors or compounds with different mechanisms of action. However, the side effect profiles of other PAK inhibitors, such as IPA-3, are not as well-characterized in behavioral studies[4][6]. The choice of an alternative would depend on the specific therapeutic target and the signaling pathways of interest.
Troubleshooting Guide: Observed Sedation-like Effects
If you observe behavioral changes in your study that resemble sedation after this compound administration, consider the following troubleshooting steps.
Initial Assessment
-
Confirm Sedation vs. Reduced Hyperactivity: It is critical to differentiate between true sedation and a therapeutic reduction of hyperactivity.
-
Recommended Action: Employ a battery of behavioral tests. While an open field test can show reduced locomotion, it doesn't distinguish between sedation and reduced anxiety or hyperactivity. Combine it with tests of motor coordination and balance, such as the rotarod test, to assess for motor impairment indicative of sedation. A lack of effect on rotarod performance alongside reduced open-field activity would argue against sedation[1].
-
-
Review Dosing and Administration:
-
Recommended Action: Verify the correct calculation of the dose and the concentration of the dosing solution. Ensure the route and timing of administration are consistent with established protocols.
-
Experimental Protocol Review
| Parameter | Potential Issue | Recommended Action |
| Dosage | The dose may be too high for the specific animal strain, age, or sex, leading to off-target effects. | Conduct a dose-response study to identify the minimal effective dose that does not produce sedation-like effects. Start with a lower dose and gradually increase it while monitoring both the desired therapeutic effect and any adverse effects. |
| Route of Administration | The chosen route (e.g., intraperitoneal vs. subcutaneous) may lead to rapid absorption and high peak plasma concentrations, potentially causing acute adverse effects. | If possible, consider a route of administration that provides a slower, more sustained release, such as subcutaneous injection or oral gavage, if bioavailability is adequate. Pharmacokinetic studies have shown that this compound crosses the blood-brain barrier and maintains high concentrations in the brain for several hours after subcutaneous injection[1]. |
| Timing of Behavioral Testing | Behavioral testing might be conducted at the time of peak plasma concentration of the drug, increasing the likelihood of observing acute side effects. | Adjust the timing of your behavioral testing relative to the drug administration. Allow for a sufficient time window for the drug to distribute and for any acute, non-specific effects to subside before beginning behavioral assessments. |
| Vehicle Control | The vehicle used to dissolve this compound may have its own behavioral effects. | Run a separate control group with only the vehicle to ensure that the observed effects are due to this compound and not the vehicle itself. |
| Animal Handling and Stress | Excessive handling or stressful experimental conditions can interact with the drug's effects, potentially leading to behavioral suppression. | Acclimatize the animals to the experimental procedures and environment to minimize stress. Ensure that all experimental groups are handled consistently. |
Visualizing Experimental Workflows and Pathways
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Troubleshooting Workflow for Observed Sedation
Caption: Troubleshooting workflow for sedation-like effects.
References
- 1. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of p21-activated kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P21-Activated Kinase Inhibitors this compound and IPA3: Inhibition of Prostate Stromal Cell Growth and Effects on Smooth Muscle Contraction in the Human Prostate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FRAX486 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing FRAX486 in in vivo experiments. While this compound has demonstrated favorable pharmacokinetic properties in preclinical models, this guide addresses common questions and troubleshooting scenarios to help ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered to have poor in vivo stability?
A1: Contrary to concerns about instability, published studies indicate that this compound possesses excellent pharmacokinetic properties.[1] It has been shown to effectively cross the blood-brain barrier and maintain therapeutic concentrations in the brain for at least 24 hours after a single subcutaneous injection.[1] In mouse models, brain levels of this compound peaked at 8 hours and remained significantly above the IC50 for its target, group I p21-activated kinases (PAKs).[1][2]
Q2: I am observing lower than expected plasma/brain concentrations of this compound in my study. What could be the cause?
A2: Several factors beyond inherent molecular instability could contribute to lower-than-expected exposure:
-
Formulation Issues: this compound has been successfully formulated in 20% (wt/vol) hydroxypropyl-β-cyclodextrin.[1] Improper preparation of this formulation, such as incomplete dissolution or incorrect pH, can affect its solubility and subsequent absorption.
-
Administration Route and Technique: The method of administration (e.g., subcutaneous, intraperitoneal, oral) can significantly impact bioavailability. Ensure consistent and accurate dosing techniques.
-
Animal Model Specifics: Metabolic rates and drug distribution can vary between different species and even strains of mice. It is crucial to consider these differences when designing experiments.
-
Drug Efflux: While this compound effectively penetrates the brain, it may be a substrate for efflux transporters at the blood-brain barrier. Co-administration with an efflux inhibitor could potentially enhance its brain retention, as has been shown for other PAK inhibitors.[3]
Q3: What are general strategies to enhance or ensure consistent in vivo exposure of small molecule inhibitors like this compound?
A3: To optimize the in vivo performance of small molecules, consider the following:
-
Formulation Optimization: For compounds with poor solubility, strategies like creating solid dispersions, using lipid-based delivery systems, or micronization can improve bioavailability.[4][5]
-
Prodrug Approach: A prodrug strategy involves chemically modifying the molecule to improve properties like solubility or membrane permeability. While not explicitly reported for this compound, this is a common technique in drug development.
-
Structural Modification: In cases of known metabolic liabilities, medicinal chemistry efforts can be employed. For example, replacing a metabolically susceptible group with a more stable one (e.g., deuteration) or modifying functional groups to reduce clearance. A similar approach was taken in the development of G-5555, a PAK1 inhibitor derived from a scaffold related to FRAX compounds, to improve its properties.[6][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations between animals. | Inconsistent dosing; differences in animal health or stress levels; formulation instability. | Refine dosing technique for consistency. Ensure animals are healthy and properly acclimatized. Prepare fresh formulations regularly. |
| Rapid clearance of this compound from plasma. | High first-pass metabolism (if administered orally); rapid renal or hepatic clearance in the specific animal model. | Consider a different route of administration (e.g., subcutaneous).[1] Perform a pilot pharmacokinetic study to determine the clearance rate in your model. |
| Low brain-to-plasma ratio. | Active efflux at the blood-brain barrier; poor passive diffusion. | While this compound has good brain penetration,[1][2] consider co-administration with a broad-spectrum efflux pump inhibitor in an exploratory study. |
| Lack of efficacy in an in vivo model despite adequate dosing. | Target engagement may not be sufficient; the targeted pathway may not be the primary driver of the phenotype in your model; development of resistance. | Confirm target engagement with a pharmacodynamic marker (e.g., phosphorylation of a downstream substrate). Re-evaluate the biological hypothesis. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound
Objective: To determine the concentration of this compound in plasma and brain tissue over time.
Methodology:
-
Animal Model: FVB.129P2 wild-type mice.[1]
-
Formulation: Prepare a 2 mg/mL solution of this compound in 20% (wt/vol) hydroxypropyl-β-cyclodextrin in sterile water.
-
Administration: Administer a single subcutaneous injection of 20 mg/kg this compound.[1]
-
Sample Collection: At designated time points (e.g., 1, 4, 8, 18, 24 hours), collect blood via cardiac puncture into EDTA-coated tubes. Perfuse animals with cold PBS, then harvest and weigh forebrain tissue.
-
Sample Processing:
-
Plasma: Centrifuge blood samples to separate plasma.
-
Brain: Homogenize brain tissue in 2x volumes of cold PBS.[1]
-
-
Analysis: Determine this compound concentrations in plasma and brain homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 2: Liver Microsome Stability Assay
Objective: To assess the in vitro metabolic stability of this compound.
Methodology:
-
Materials: Pooled liver microsomes (from the species of interest), NADPH regenerating system, this compound, and a control compound with known metabolic stability.
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL), this compound (e.g., 1 µM), and buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
Caption: this compound inhibits Group I PAKs, impacting the actin remodeling pathway.
References
- 1. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. upm-inc.com [upm-inc.com]
- 5. jocpr.com [jocpr.com]
- 6. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating FRAX486's Inhibition of PAK Signaling via Western Blot: A Comparative Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on how to validate the inhibitory effects of FRAX486 on the p21-activated kinase (PAK) signaling pathway using Western blotting. We will compare this compound with another common PAK inhibitor, IPA-3, and provide detailed experimental protocols and data interpretation guidelines.
Introduction to this compound and PAK Signaling
p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key effectors for the Rho GTPases, Rac1 and Cdc42.[1] They are crucial regulators of numerous cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation.[2][3] The PAK family is divided into two groups: Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6). Dysregulation of PAK signaling, particularly Group I PAKs, is implicated in various diseases, including cancer and neurological disorders like Fragile X syndrome.[4][5][6][7][8]
This compound is a potent, small-molecule inhibitor that selectively targets Group I PAKs.[4][5] Its therapeutic potential has been demonstrated in preclinical models by reversing cellular and behavioral phenotypes associated with diseases like cancer and Fragile X syndrome.[5][6][7][9] Validating the on-target effect of this compound—specifically, its ability to suppress PAK activation—is a critical step in any study employing this compound. Western blotting is the gold-standard technique for this purpose, as it allows for the direct measurement of changes in protein phosphorylation, a hallmark of kinase activity.
The PAK Signaling Pathway and this compound Inhibition
The diagram below illustrates a simplified PAK signaling cascade. Upon activation by upstream signals like growth factors that engage receptor tyrosine kinases (RTKs), Rac/Cdc42 GTPases bind to and activate Group I PAKs. This leads to a conformational change and autophosphorylation at key residues (e.g., Threonine 423 on PAK1), which serves as a marker for kinase activation.[3][10][11][12] Activated PAK then phosphorylates a host of downstream substrates, driving various cellular responses. This compound exerts its effect by binding to the kinase domain of Group I PAKs, preventing their catalytic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. PAK1 Antibody (#2602) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. PAK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P21-Activated Kinase Inhibitors this compound and IPA3: Inhibition of Prostate Stromal Cell Growth and Effects on Smooth Muscle Contraction in the Human Prostate | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. P21-Activated Kinase Inhibitors this compound and IPA3: Inhibition of Prostate Stromal Cell Growth and Effects on Smooth Muscle Contraction in the Human Prostate - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FRAX486 and IPA3 as PAK Inhibitors
In the landscape of cancer research and drug development, p21-activated kinases (PAKs) have emerged as critical therapeutic targets due to their central role in cell proliferation, survival, and motility. Among the small molecule inhibitors developed to target these kinases, FRAX486 and IPA3 have garnered significant attention. This guide provides a detailed comparison of their efficacy, mechanism of action, and experimental backing to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between this compound and IPA3 lies in their mechanism of inhibiting PAKs. This compound is an ATP-competitive inhibitor that targets the kinase domain of Group I PAKs (PAK1, PAK2, and PAK3).[1][2] Its potency is in the nanomolar range, making it a highly effective inhibitor of this subgroup of PAKs.[1]
In contrast, IPA3 is a non-ATP competitive, allosteric inhibitor.[3][4][5] It acts by covalently binding to the autoregulatory domain of PAK1, which prevents the binding of the upstream activator Cdc42 and subsequent kinase activation.[3][6] This unique mechanism confers high selectivity for PAK1 activation inhibition.[7] However, it is important to note that IPA3 does not inhibit pre-activated PAK1.[3][5]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory efficacy of this compound and IPA3. It is important to consider that these values are derived from various studies and experimental conditions, which may influence direct comparability.
| Inhibitor | Target(s) | IC50 | Ki | Notes |
| This compound | PAK1 | 8.25 nM[1] | 6 nM[8] | Potent inhibitor of Group I PAKs.[1] |
| PAK2 | 39.5 nM[1] | |||
| PAK3 | 55.3 nM[1] | |||
| PAK4 | 779 nM[1] | Poor inhibitor of Group II PAKs. | ||
| IPA3 | PAK1 | 2.5 µM[4][5][9] | Non-ATP competitive, allosteric inhibitor.[3][4][5] Does not inhibit pre-activated PAK1.[3][5] | |
| Group II PAKs | No inhibition[4][5] | Selective for Group I PAK activation. |
Experimental Data and Cellular Effects
Both this compound and IPA3 have been demonstrated to exert significant effects on cellular processes regulated by PAKs.
This compound has been shown to:
-
Reverse dendritic spine abnormalities in a mouse model of Fragile X syndrome.[2][10][11]
-
Rescue seizure and behavioral abnormalities in the same model.[1][2][10]
-
Inhibit the metastatic potential of triple-negative breast cancer cells by blocking autophagy.[12]
-
Attenuate the proliferation of prostate stromal cells.[13][14][15]
IPA3 has been shown to:
-
Inhibit the growth of liver cancer cells by suppressing PAK1 and NF-κB activation.[7]
-
Induce degeneration of actin filaments and attenuate the proliferation of prostate stromal cells.[13][14][15]
-
Exhibit greater sensitivity in cancer cells with NRAS and KRAS mutations compared to those with BRAF mutations.[16]
One study directly compared the effects of this compound and IPA3 on prostate stromal cell growth and smooth muscle contraction.[13][14][15] Both inhibitors were found to induce a concentration-dependent degeneration of actin filaments and reduce cell proliferation.[13][14][15] However, the concentrations required to observe these effects were significantly different, with this compound being effective at lower micromolar concentrations (1-10 µM) compared to IPA3 (1-10 µM for proliferation, with higher concentrations needed for other effects).[13][14][15]
Signaling Pathways and Experimental Workflow
To understand the context of this compound and IPA3 inhibition, it is crucial to visualize the PAK signaling pathway and the experimental workflow for evaluating these inhibitors.
Caption: The p21-activated kinase (PAK) signaling pathway.
Caption: Experimental workflow for comparing PAK inhibitors.
Experimental Protocols
In Vitro Kinase Assay (IC50 Determination)
A common method for determining the IC50 of PAK inhibitors is the ADP-Glo™ Kinase Assay.[17][18]
-
Reaction Setup: Incubate recombinant human PAK1 (e.g., 25 ng/reaction) with varying concentrations of the test compound (e.g., this compound or IPA3) for 10 minutes at room temperature.[17]
-
Initiation: Start the kinase reaction by adding an ATP/substrate mixture (e.g., 2.5x concentration).
-
Termination and ADP Detection: After a defined incubation period (e.g., 60 minutes), terminate the reaction by adding ADP-Glo™ reagent and incubate for 40 minutes. Then, add kinase detection reagent and incubate for another 30 minutes.
-
Measurement: Record the luminescence using a microplate reader. The percentage of inhibition is calculated relative to the control (kinase activity without inhibitor).
Another method is the Z'-LYTE™ assay, which measures the phosphorylation of a FRET peptide substrate.[19][20]
-
Pre-incubation: Pre-incubate the PAK enzyme (e.g., 20 pM PAK1), FRET peptide substrate, and serially diluted test compounds in assay buffer for 10 minutes.[19][20]
-
Initiation: Initiate the reaction by adding ATP.
-
Quenching and Detection: After a 60-minute incubation, quench the reaction with a development reagent. After a further 1-hour incubation, measure the emissions of Coumarin and Fluorescein.
Western Blotting for Downstream Target Phosphorylation
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound or IPA3 for a specified duration.
-
Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of downstream PAK targets (e.g., MEK, ERK, Cofilin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) system.
Cell Viability Assay (MTT or CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or IPA3 for various time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Conclusion
Both this compound and IPA3 are valuable tools for studying the role of PAKs in various cellular processes. The choice between them will largely depend on the specific research question. This compound offers potent, broad-spectrum inhibition of Group I PAKs, making it suitable for studies where the goal is to inhibit the catalytic activity of this kinase family. Its nanomolar potency is a significant advantage. IPA3, with its unique allosteric and covalent mechanism of action, provides a highly selective means of preventing PAK1 activation. This makes it an excellent tool for dissecting the specific roles of PAK1 activation in signaling pathways. Researchers should carefully consider the differences in their mechanisms, potency, and selectivity when designing experiments and interpreting results.
References
- 1. pnas.org [pnas.org]
- 2. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An allosteric kinase inhibitor binds the p21-activated kinase (Pak) autoregulatory domain covalently - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IPA-3 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. IPA-3 Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]
- 8. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Rescue of Fragile X Syndrome phenotypes in Fmr1 KO mice by the small molecule PAK inhibitor this compound [dspace.mit.edu]
- 12. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. P21-Activated Kinase Inhibitors this compound and IPA3: Inhibition of Prostate Stromal Cell Growth and Effects on Smooth Muscle Contraction in the Human Prostate | PLOS One [journals.plos.org]
- 14. P21-Activated Kinase Inhibitors this compound and IPA3: Inhibition of Prostate Stromal Cell Growth and Effects on Smooth Muscle Contraction in the Human Prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. P21-Activated Kinase Inhibitors this compound and IPA3: Inhibition of Prostate Stromal Cell Growth and Effects on Smooth Muscle Contraction in the Human Prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The response to PAK1 inhibitor IPA3 distinguishes between cancer cells with mutations in BRAF and Ras oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4.5. In Vitro Assay for PAK1 Inhibition [bio-protocol.org]
- 18. promega.com [promega.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. biorxiv.org [biorxiv.org]
FRAX486 vs. FRAX597: A Comparative Analysis of PAK Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely studied p21-activated kinase (PAK) inhibitors, FRAX486 and FRAX597. Both are potent, ATP-competitive inhibitors targeting Group I PAKs (PAK1, PAK2, and PAK3), which are crucial regulators of cell motility, survival, and proliferation.[1][2][3] Understanding the nuanced differences in their selectivity profiles is critical for designing targeted therapeutic strategies and interpreting experimental outcomes.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and FRAX597 against PAK isoforms is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through in vitro kinase assays. While both compounds exhibit strong inhibition of Group I PAKs with nanomolar efficacy, they show significantly less activity against the Group II member, PAK4.[1][2]
| Inhibitor | PAK1 IC50 (nM) | PAK2 IC50 (nM) | PAK3 IC50 (nM) | PAK4 IC50 (nM) |
| This compound | 14 | 33 | 39 | 575 |
| FRAX597 | 8 | 13 | 19 | >10,000 |
Data compiled from multiple sources. It is important to note that absolute IC50 values can vary slightly between different experimental setups.[1][2]
Based on the available data, FRAX597 demonstrates a higher potency for all three Group I PAK isoforms compared to this compound . Furthermore, FRAX597 exhibits a markedly greater selectivity for Group I over Group II PAKs, with a more than 1000-fold difference in IC50 for PAK1 versus PAK4.[4] this compound, a derivative of FRAX597, also maintains a preference for Group I PAKs, albeit with a less pronounced selectivity margin against PAK4.[3][4]
Signaling Pathways of Group I PAKs
Group I PAKs are key downstream effectors of the Rho GTPases Rac1 and Cdc42. Upon activation, they influence a multitude of cellular processes by phosphorylating a wide range of substrates. Key signaling cascades modulated by Group I PAKs include the AKT and Raf-MAPK pathways, which are fundamental for cell survival and proliferation.[5][6][7] Dysregulation of these pathways is a common feature in various cancers.[6][8]
Experimental Protocols
The determination of PAK inhibitor selectivity is primarily achieved through in vitro kinase assays. Below is a representative protocol synthesized from commonly employed methods like the ADP-Glo™ and Z'-LYTE™ assays.
In Vitro Kinase Assay for IC50 Determination
Objective: To determine the concentration of an inhibitor (this compound or FRAX597) required to inhibit 50% of the activity of a specific PAK isoform.
Materials:
-
Recombinant human PAK isoforms (PAK1, PAK2, PAK3, PAK4)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound and FRAX597, serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or Z'-LYTE™ Kinase Assay Kit (Invitrogen)
-
384-well plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare Reagents: Dilute the kinase, substrate, and ATP to their final desired concentrations in the kinase assay buffer. The ATP concentration is often set at or near the Km for each specific kinase to ensure accurate competitive inhibition measurements.
-
Inhibitor Preparation: Perform serial dilutions of this compound and FRAX597 in DMSO, followed by a further dilution in the kinase assay buffer.
-
Reaction Setup:
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the enzyme (PAK isoform) to the wells and pre-incubate with the inhibitor for a defined period (e.g., 10-20 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
-
Kinase Reaction: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection:
-
For ADP-Glo™ Assay: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add the Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal.
-
For Z'-LYTE™ Assay: Add the development reagent, which contains a site-specific protease that cleaves the unphosphorylated peptide substrate, disrupting FRET. The phosphorylated substrate remains intact, preserving the FRET signal.
-
-
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
Both this compound and FRAX597 are valuable research tools for investigating the roles of Group I PAKs in health and disease. The choice between these inhibitors may depend on the specific requirements of the study. FRAX597 offers higher potency and superior selectivity for Group I PAKs , making it an excellent choice for studies requiring precise targeting of this kinase subfamily. This compound, while slightly less potent and selective, remains a highly effective Group I PAK inhibitor and has been extensively characterized in various preclinical models. Researchers should consider the IC50 profiles presented here in the context of their experimental systems to make an informed decision on the most appropriate inhibitor for their research needs.
References
- 1. FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleck.co.jp [selleck.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. Group I p21-Activated Kinases (PAKs) Promote Tumor Cell Proliferation and Survival Through the AKT1 and Raf-MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. onesearch.library.rice.edu [onesearch.library.rice.edu]
A Comparative Guide to FRAX486 and Other Small Molecule Inhibitors for Fragile X Syndrome
For Researchers, Scientists, and Drug Development Professionals
Fragile X syndrome (FXS), the most common inherited cause of intellectual disability and a leading genetic contributor to autism spectrum disorder, results from the silencing of the FMR1 gene and the subsequent loss of the fragile X mental retardation protein (FMRP).[1] This absence disrupts critical signaling pathways involved in synaptic plasticity. In recent years, several small molecule inhibitors have emerged as promising therapeutic candidates, aiming to correct these downstream pathological changes. This guide provides a detailed comparison of FRAX486, a p21-activated kinase (PAK) inhibitor, with other key small molecule inhibitors investigated for FXS, supported by preclinical experimental data.
Mechanism of Action and Therapeutic Rationale
The pathophysiology of FXS is complex, involving the dysregulation of multiple signaling pathways. The "mGluR theory" posits that the absence of FMRP leads to exaggerated signaling through metabotropic glutamate receptor 5 (mGluR5), resulting in increased protein synthesis and altered synaptic plasticity.[1] Other key pathways implicated include those involving GABAergic signaling and cyclic AMP (cAMP) levels. Small molecule inhibitors are being developed to target these dysregulated pathways.
-
This compound (PAK Inhibitor): p21-activated kinases (PAKs) are critical regulators of actin cytoskeleton dynamics and dendritic spine morphology.[2][3][4] In FXS, the absence of FMRP is associated with abnormal dendritic spine morphology.[2][5] this compound, an inhibitor of group I PAKs, aims to normalize spine defects and, consequently, ameliorate behavioral and neurological symptoms.[2][6]
-
mGluR5 Negative Allosteric Modulators (NAMs): These compounds, such as MPEP and CTEP, aim to reduce the excessive signaling downstream of mGluR5, thereby correcting phenotypes like exaggerated long-term depression (LTD) and elevated protein synthesis.
-
PDE4D Inhibitors: Phosphodiesterase 4D (PDE4D) is an enzyme that degrades cAMP. Individuals with Fragile X have been found to have reduced cAMP levels.[7] Inhibitors of PDE4D, such as BPN14770, aim to increase cAMP levels, which are important for learning, memory, and synaptic function.[7]
Preclinical Efficacy: A Quantitative Comparison
The following tables summarize the quantitative data from preclinical studies in the Fmr1 knockout (KO) mouse model of Fragile X syndrome, a widely used model that recapitulates many of the core phenotypes of the human condition.[2][5]
Table 1: Effect on Audiogenic Seizures in Fmr1 KO Mice
| Compound (Class) | Dose | Route | Seizure Incidence (% of mice) | Seizure Severity Score (Mean ± SEM) | Reference |
| This compound (PAK Inhibitor) | 20 mg/kg | s.c. | 25% | Not Reported | [2] |
| MPEP (mGluR5 NAM) | 30 mg/kg | i.p. | 12% | Not Reported | [4] |
| Vehicle (Control for this compound) | - | s.c. | 100% | Not Reported | [2] |
| Vehicle (Control for MPEP) | - | i.p. | 70% | Not Reported | [4] |
Table 2: Effect on Hyperactivity and Repetitive Behavior in Fmr1 KO Mice (Open Field Test)
| Compound (Class) | Dose | Treatment Duration | Outcome Measure | % Change vs. Vehicle-treated KO | Reference |
| This compound (PAK Inhibitor) | 20 mg/kg/day | 5 days | Distance Traveled (mins 18-30) | ↓ ~40% | [8] |
| This compound (PAK Inhibitor) | 20 mg/kg/day | 5 days | Counter-clockwise Revolutions | ↓ ~50% | [8] |
| BPN14770 (PDE4D Inhibitor) | 1 mg/kg/day | 14 days | Number of Squares Crossed | ↓ ~30% | [1] |
| Vehicle (Control) | - | - | - | - | [1][8] |
Table 3: Effect on Dendritic Spine Density in Fmr1 KO Mice
| Compound (Class) | Dose | Treatment Duration | Brain Region | % Change in Spine Density vs. Vehicle-treated KO | Reference |
| This compound (PAK Inhibitor) | 20 mg/kg | Single dose (8h) | Layer II/III Pyramidal Neurons (Apical Segment 3) | Normalized to wild-type levels | [3] |
| Vehicle (Control) | - | - | Layer II/III Pyramidal Neurons (Apical Segment 3) | Increased compared to wild-type | [3] |
Pharmacokinetic and Safety Profiles
A crucial aspect of drug development is understanding a compound's pharmacokinetic (PK) and safety profile.
Table 4: Preclinical Pharmacokinetic and Safety Data
| Compound (Class) | Parameter | Value | Species | Reference |
| This compound (PAK Inhibitor) | Brain Penetration | Yes, crosses the blood-brain barrier | Mouse | [3] |
| Half-life (in brain) | > 24 hours | Mouse | [3] | |
| Preclinical Safety | No overt toxicity reported in efficacy studies | Mouse | [3] | |
| mGluR5 NAMs | Brain Penetration | Yes (e.g., CTEP) | Mouse | |
| Half-life | Long half-life (e.g., CTEP, 18 hours) | Mouse | ||
| Preclinical Safety | Generally well-tolerated in preclinical studies | Rodents | ||
| PDE4D Inhibitors | Brain Penetration | Yes (e.g., BPN14770) | Mouse | [1] |
| Half-life | 11 hours (BPN14770) | Mouse | ||
| Preclinical Safety | No deleterious effects on behavior in wild-type mice (BPN14770) | Mouse | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these inhibitors and a typical experimental workflow for their preclinical evaluation.
Caption: Key signaling pathways dysregulated in Fragile X syndrome and targeted by small molecule inhibitors.
Caption: A typical experimental workflow for evaluating small molecule inhibitors in a preclinical model of Fragile X syndrome.
Caption: A hypothetical Gantt chart illustrating the timeline for the development of a novel small molecule inhibitor for Fragile X syndrome.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of the protocols for key experiments cited in this guide.
Audiogenic Seizure Assay
Objective: To assess the susceptibility of Fmr1 KO mice to sound-induced seizures and the efficacy of compounds in reducing seizure incidence and severity.
Protocol:
-
Acclimation: Mice are individually placed in a cylindrical chamber and allowed to acclimate for a period of 1-2 minutes.
-
Auditory Stimulus: A loud, high-frequency sound (e.g., 120 dB, 12-16 kHz) is presented for a fixed duration (e.g., 60 seconds).
-
Observation: Mice are observed for a stereotyped seizure response, which typically includes a period of wild running, followed by clonic and/or tonic convulsions, and in some cases, respiratory arrest.
-
Scoring: Seizure severity is scored on a graded scale (e.g., 0 = no response, 1 = wild running, 2 = clonic seizure, 3 = tonic seizure, 4 = respiratory arrest/death). The latency to the first sign of seizure and the duration of the seizure are also recorded.
-
Drug Administration: The test compound or vehicle is administered at a specified time before the auditory stimulus (e.g., 30-60 minutes).
Open Field Test
Objective: To assess general locomotor activity, exploratory behavior, and anxiety-like behavior.
Protocol:
-
Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape. The arena is often divided into a central and a peripheral zone.
-
Acclimation: The mouse is placed in the center of the arena and allowed to explore freely for a set period (e.g., 15-30 minutes).
-
Data Collection: An automated tracking system (e.g., video camera with software) is used to record various parameters, including:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center vs. periphery: A measure of anxiety-like behavior (less time in the center is indicative of higher anxiety).
-
Rearing frequency: A measure of exploratory behavior.
-
Stereotypic movements: Repetitive, invariant movements.
-
-
Drug Administration: The test compound or vehicle is administered prior to the test session.
Dendritic Spine Analysis
Objective: To quantify the density and morphology of dendritic spines on neurons.
Protocol:
-
Tissue Preparation: Mice are euthanized, and their brains are rapidly removed and processed for Golgi-Cox staining, which sparsely labels individual neurons, allowing for clear visualization of their morphology.
-
Imaging: Brain sections containing the region of interest (e.g., cortex, hippocampus) are imaged using a high-resolution microscope (e.g., a confocal or brightfield microscope with a high-magnification objective).
-
Neuron Selection: Pyramidal neurons with well-impregnated dendrites that are relatively unobscured by other cells are selected for analysis.
-
Spine Quantification: Dendritic segments of a defined length are traced, and the number of spines along the segment is counted to determine spine density (spines/µm).
-
Morphological Classification: Spines are often classified based on their morphology (e.g., thin, stubby, mushroom-shaped) to assess spine maturity.
-
Drug Administration: The compound is administered according to the study design (e.g., acute or chronic dosing) before tissue collection.
Conclusion
This compound and other small molecule inhibitors targeting key signaling pathways dysregulated in Fragile X syndrome have shown significant promise in preclinical models. This compound, as a PAK inhibitor, effectively reverses deficits in dendritic spine morphology, a core neuropathological feature of FXS, and ameliorates associated behavioral phenotypes. mGluR5 antagonists and PDE4D inhibitors also demonstrate efficacy in rescuing specific behavioral and cellular abnormalities.
The choice of a lead candidate for clinical development will depend on a comprehensive evaluation of efficacy across a range of relevant phenotypes, as well as a thorough assessment of pharmacokinetic and safety profiles. The data presented in this guide provide a foundation for such a comparative analysis, highlighting the potential of these targeted therapeutic strategies for individuals with Fragile X syndrome. Further head-to-head comparative studies in preclinical models will be invaluable in determining the most promising therapeutic avenues to pursue.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Dissociation of social and nonsocial anxiety in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Marble Burying [protocols.io]
- 6. mmpc.org [mmpc.org]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
Validation of FRAX486's anti-cancer effects through autophagy markers
A Comparative Guide to the Validation of FRAX486's Anti-Cancer Effects Through Autophagy Markers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of this compound's performance against other autophagy-modulating alternatives, supported by experimental data. We delve into the validation of its anti-cancer effects by examining key autophagy markers, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
This compound: Targeting Autophagy in Cancer Therapy
This compound has emerged as a promising anti-cancer agent, particularly in the context of triple-negative breast cancer (TNBC), a subtype known for its aggressive nature and limited treatment options.[1][2] Its mechanism of action is centered on the inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive and proliferate under stressful conditions.[1][2]
Mechanism of Action
This compound is a potent and specific inhibitor of p21-activated kinase 2 (PAK2).[1][2] Its anti-cancer effects are mediated through a novel mechanism of late-stage autophagy inhibition. Unlike many other autophagy inhibitors, this compound does not target the initial stages of autophagosome formation. Instead, it disrupts the crucial final step of autophagy: the fusion of autophagosomes with lysosomes.[1]
This blockade is achieved by promoting the ubiquitination and subsequent proteasomal degradation of Syntaxin 17 (STX17), a key SNARE protein located on the outer membrane of autophagosomes that is essential for their fusion with lysosomes.[1] The degradation of STX17 effectively halts the autophagic flux, leading to an accumulation of autophagosomes within the cell.[1]
A significant consequence of this autophagy inhibition is the upregulation of the epithelial marker E-cadherin.[1] By preventing the autophagic degradation of E-cadherin, this compound suppresses the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. This ultimately leads to a reduction in cancer cell migration and invasion.[1][2]
Comparative Analysis of this compound and Alternative Autophagy Inhibitors
To provide a clear perspective on this compound's unique properties, the following table compares it with other well-known autophagy inhibitors.
| Feature | This compound | Chloroquine (CQ) & Hydroxychloroquine (HCQ) | 3-Methyladenine (3-MA) | SAR405 |
| Target | p21-activated kinase 2 (PAK2)[1][2] | Lysosomal pH[3] | Class III PI3K (Vps34)[4] | Class III PI3K (Vps34)[5] |
| Stage of Autophagy Inhibition | Late Stage: Autophagosome-lysosome fusion[1] | Late Stage: Autophagosome-lysosome fusion and degradation[3] | Early Stage: Autophagosome nucleation[4] | Early Stage: Autophagosome nucleation[5] |
| Mechanism | Promotes ubiquitination and proteasomal degradation of STX17[1] | Raises lysosomal pH, inhibiting lysosomal hydrolases and impairing fusion[3] | Inhibits the activity of the Vps34 kinase complex, preventing the formation of the initial autophagosomal membrane[4] | Potent and selective inhibitor of Vps34 kinase activity[5] |
| Reported Anti-Cancer Effects | Suppresses migration and metastasis in Triple-Negative Breast Cancer (TNBC)[1][2] | Enhances the efficacy of chemotherapy and radiation in various cancers[3] | Can promote or inhibit autophagy depending on the context; has shown anti-proliferative effects[4] | Synergizes with mTOR inhibitors to reduce tumor cell proliferation[5] |
Quantitative Validation of this compound's Effects
The anti-cancer efficacy of this compound has been validated through a series of experiments demonstrating its impact on autophagy markers and tumor progression.
Table 1: Effect of this compound on Autophagy Markers in TNBC Cells (In Vitro)
| Marker | Treatment | Fold Change (Approx.) | Experimental Method |
| p62 | This compound | ~2.5-fold increase | Western Blot |
| LC3-II/LC3-I Ratio | This compound | ~3-fold increase | Western Blot |
| E-cadherin | This compound | ~2-fold increase | Western Blot |
Data interpreted from representative Western blot images in Shen et al., British Journal of Cancer, 2024.[1]
Table 2: Effect of this compound on TNBC Metastasis (In Vivo)
| Parameter | Control | This compound | Percentage Reduction | Experimental Model |
| Number of Lung Metastatic Nodules | ~35 | ~10 | ~71% | Mouse model of TNBC metastasis |
| Tumor Area Ratio in Lung (%) | ~1.5 | ~0.5 | ~67% | Mouse model of TNBC metastasis |
Data estimated from graphical representations in Shen et al., British Journal of Cancer, 2024.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Western Blot Analysis of Autophagy Markers (LC3 and p62)
-
Cell Lysis: Treat TNBC cells with this compound or vehicle control for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p62 (1:1000), LC3B (1:1000), and a loading control like GAPDH (1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software and normalize to the loading control.
mCherry-GFP-LC3 Fluorescence Microscopy for Autophagic Flux
-
Transfection: Transfect TNBC cells with a tandem mCherry-GFP-LC3 plasmid using a suitable transfection reagent.
-
Drug Treatment: Treat the transfected cells with this compound or a vehicle control.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain the nuclei with DAPI.
-
Imaging: Acquire images using a confocal microscope with appropriate laser lines for GFP (autophagosomes, yellow puncta), mCherry (autolysosomes, red puncta), and DAPI.
-
Analysis: Quantify the number of yellow and red puncta per cell. An increase in yellow puncta and a decrease or no change in red puncta indicates a blockage in autophagosome-lysosome fusion.
Immunoprecipitation for STX17 Ubiquitination
-
Cell Treatment and Lysis: Treat TNBC cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against STX17 overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against ubiquitin to detect ubiquitinated STX17.
Visualizing the Molecular Pathways and Workflows
To further elucidate the mechanisms and experimental processes described, the following diagrams are provided.
References
- 1. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative and Temporal Screening of Small-Molecule Drugs on the Autophagy Response [escholarship.org]
- 5. researchgate.net [researchgate.net]
FRAX486: A Comparative Guide to a PAK Inhibitor's Mechanism and Efficacy in Neurological Disorder Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FRAX486, a selective inhibitor of Group I p21-activated kinases (PAKs), and its validated mechanism of action in preclinical models of neurological disorders. Drawing on experimental data, we compare its performance and signaling pathways in Fragile X Syndrome and CDKL5 Deficiency Disorder, while also exploring the potential for its application in other neurodegenerative conditions.
Mechanism of Action: Targeting the PAK Pathway
This compound is a potent small molecule that selectively inhibits the three isoforms of Group I PAKs: PAK1, PAK2, and PAK3.[1] These kinases are crucial regulators of synaptic plasticity and dendritic spine morphology through their influence on the actin cytoskeleton.[2][3] In several neurological disorders, the PAK signaling pathway is dysregulated, leading to aberrant synaptic function and contributing to cognitive and behavioral deficits.[2][3] this compound's inhibitory action on this pathway forms the basis of its therapeutic potential.[1]
The signaling cascade influenced by this compound is initiated by small GTPases like Rac1 and Cdc42, which activate PAKs.[4] Activated PAKs then phosphorylate downstream targets, including LIM kinase (LIMK), which in turn inactivates cofilin, an actin-depolymerizing factor.[4] This cascade results in the stabilization of the actin cytoskeleton and alterations in dendritic spine structure.[4] By inhibiting Group I PAKs, this compound effectively modulates this pathway, leading to a normalization of dendritic spine density and morphology in pathological conditions.[1][5]
Figure 1: this compound Mechanism of Action
Caption: this compound inhibits Group I PAKs, modulating the actin cytoskeleton.
Cross-Validation in Neurological Disorder Models
Fragile X Syndrome (FXS)
Fragile X Syndrome is a genetic disorder characterized by intellectual disability, autistic-like behaviors, and seizures.[1] It is caused by the silencing of the FMR1 gene, which leads to an overabundance of immature dendritic spines.[1] Preclinical studies in Fmr1 knockout (KO) mice, a well-established model of FXS, have demonstrated the efficacy of this compound in reversing key pathological features.[1][4]
Table 1: Efficacy of this compound in the Fmr1 KO Mouse Model of Fragile X Syndrome
| Phenotype | Fmr1 KO + Vehicle | Fmr1 KO + this compound | Wild-Type Control | Citation |
| Behavioral | ||||
| Hyperactivity (Distance Traveled) | Increased | Normalized | Normal | [4] |
| Repetitive Behaviors | Increased | Normalized | Normal | [4] |
| Audiogenic Seizure Susceptibility | Increased | Reduced | Low | [1] |
| Neuronal Morphology | ||||
| Dendritic Spine Density (Cortical Neurons) | Increased (immature spines) | Normalized | Normal | [1] |
CDKL5 Deficiency Disorder (CDD)
CDKL5 Deficiency Disorder is a rare X-linked neurodevelopmental disorder characterized by early-onset seizures, severe developmental delay, and intellectual disability.[5][6] Mouse models of CDD exhibit impaired neuronal maturation and synaptic defects.[5] In a Cdkl5 knockout mouse model, this compound treatment has been shown to rescue both neurobehavioral and cellular deficits.[5][6]
Table 2: Efficacy of this compound in the Cdkl5 KO Mouse Model of CDD
| Phenotype | Cdkl5 Het + Vehicle | Cdkl5 Het + this compound | Wild-Type Control | Citation |
| Behavioral | ||||
| Hyperactivity | Increased | Normalized | Normal | [6] |
| Fear Learning | Deficient | Normalized | Normal | [6] |
| Neuronal Morphology & Function | ||||
| Dendritic Spine Maturation (Hippocampus) | Impaired | Rescued | Normal | [5] |
| PSD95 Expression (Hippocampus) | Reduced | Rescued | Normal | [5] |
| PAK Phosphorylation | Abnormal | Restored | Normal | [5] |
Comparison with Other PAK Inhibitors
While this compound has been a key tool in preclinical neurological research, other PAK inhibitors have also been developed, primarily for oncology indications. A direct comparison in neurological models is often lacking in the published literature, but their differing specificities and mechanisms offer a basis for consideration.
Table 3: Comparison of Select PAK Inhibitors
| Compound | Target Specificity | Notable Preclinical Findings in CNS Context | Potential Advantages/Disadvantages | Citation |
| This compound | Selective for Group I PAKs (PAK1, 2, 3) | Reverses behavioral and synaptic deficits in FXS and CDD models. | Good brain penetrance. Limited data in other neurological disorders. | [1][5] |
| FRAX597 | Potent inhibitor of Group I PAKs | Investigated in cancer models; limited published data in neurological models. | Similar selectivity profile to this compound. | [3] |
| PF-3758309 | Pan-PAK inhibitor (inhibits both Group I and II) | Investigated in cancer and a model of hereditary demyelinating neuropathy. | Broader PAK inhibition may have different efficacy and side-effect profiles. | [7][8] |
Potential Applications in Other Neurological Disorders
The role of PAK dysregulation is increasingly recognized in a broader range of neurological conditions, suggesting that inhibitors like this compound could have wider therapeutic potential.
-
Alzheimer's Disease (AD): PAK1 signaling is implicated in the synaptic dysfunction associated with amyloid-beta pathology.[9] While direct experimental evidence for this compound in AD models is currently lacking, targeting this pathway remains a rational therapeutic strategy.
-
Parkinson's Disease (PD): Dysregulated PAK signaling has been linked to neuronal damage in models of Parkinson's disease.[9] Further investigation is needed to determine if this compound could be beneficial.
-
Huntington's Disease (HD): While not a primary focus of research to date, the general role of PAKs in neuronal survival and plasticity suggests a potential, though unexplored, avenue for investigation in Huntington's disease.
It is important to note that while the mechanistic rationale is strong, there is a significant lack of direct, published experimental data on the efficacy of this compound in animal models of Alzheimer's, Parkinson's, or Huntington's disease.
Experimental Protocols
In Vivo Administration of this compound in Mouse Models
Objective: To assess the in vivo efficacy of this compound in rescuing behavioral and neuronal phenotypes in mouse models of neurological disorders.
Materials:
-
This compound
-
Vehicle solution (e.g., 20% (w/v) hydroxypropyl-β-cyclodextrin in sterile water)
-
Syringes and needles for subcutaneous injection
-
Fmr1 KO mice, Cdkl5 Het mice, and corresponding wild-type littermate controls
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle. A typical concentration is 2 mg/mL for a 20 mg/kg dose.[4]
-
Administer this compound or vehicle control to mice via subcutaneous injection. The injection volume should be proportional to the animal's weight.
-
For acute studies, behavioral testing or tissue collection is typically performed at a time point corresponding to the peak brain concentration of the drug (e.g., 8 hours post-injection).[4]
-
For chronic studies, administer daily injections for a specified period (e.g., 5 days) before behavioral testing or tissue collection.[4]
Figure 2: Experimental Workflow for In Vivo this compound Efficacy Testing
Caption: Workflow for testing this compound efficacy in mouse models.
Golgi Staining for Dendritic Spine Analysis
Objective: To visualize and quantify dendritic spine morphology and density in brain tissue from treated and control animals.
Materials:
-
Rapid GolgiStain™ Kit (or similar)
-
Freshly dissected mouse brain tissue
-
Cryostat or vibratome
-
Microscope slides
-
Mounting medium
-
Microscope with high-magnification objectives
Procedure:
-
Immerse freshly dissected brain tissue in the Golgi-Cox solution for impregnation (typically 14 days in the dark).
-
Transfer the tissue to a cryoprotectant solution.
-
Section the brain tissue at a thickness of 100-200 µm using a cryostat or vibratome.
-
Mount the sections on gelatin-coated microscope slides.
-
Develop the staining according to the kit manufacturer's instructions, which typically involves rinses in distilled water, followed by incubation in a developing solution, and subsequent dehydration steps.
-
Coverslip the slides with mounting medium.
-
Image the stained neurons using a bright-field microscope.
-
Quantify dendritic spine density and morphology on specific dendritic segments using appropriate image analysis software.
Conclusion
This compound has demonstrated significant promise as a therapeutic agent in preclinical models of Fragile X Syndrome and CDKL5 Deficiency Disorder by targeting the underlying pathophysiology of synaptic dysfunction. Its mechanism as a selective Group I PAK inhibitor is well-validated in these contexts. While the role of PAK signaling in other neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's is an active area of research, further studies are required to directly assess the efficacy of this compound in these conditions. This guide provides a foundation for researchers to understand the current landscape of this compound research and to inform the design of future studies aimed at cross-validating its therapeutic potential across a broader spectrum of neurological disorders.
References
- 1. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p21-activated kinases in neural cytoskeletal remodeling and related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The molecular basis of p21-activated kinase-associated neurodevelopmental disorders: From genotype to phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
Navigating Group I PAK Inhibition: A Comparative Guide to Alternatives for FRAX486
For researchers, scientists, and drug development professionals studying the function of group I p21-activated kinases (PAKs), the selection of a potent and selective small molecule inhibitor is critical. While FRAX486 has been a valuable tool, a growing landscape of alternative compounds offers distinct advantages in terms of potency, selectivity, and mechanism of action. This guide provides a comprehensive comparison of key alternatives to this compound, supported by experimental data, detailed protocols, and visual pathway diagrams to inform your research decisions.
Group I PAKs, comprising PAK1, PAK2, and PAK3, are key signaling nodes downstream of Rho GTPases Rac and Cdc42, playing crucial roles in cytoskeletal dynamics, cell motility, proliferation, and survival. Their dysregulation is implicated in various diseases, including cancer and neurological disorders, making them attractive therapeutic targets.[1][2][3] The exploration of specific inhibitors is paramount to dissecting their complex biology. This guide focuses on a selection of prominent alternatives to this compound, detailing their performance and providing the necessary information to choose the optimal compound for your experimental needs.
Comparative Analysis of Group I PAK Inhibitors
The following tables summarize the biochemical potency and selectivity of several key alternatives to this compound. These compounds exhibit diverse chemical scaffolds and mechanisms of action, offering a range of tools for studying group I PAK function.
ATP-Competitive Inhibitors:
| Compound | Target | IC50 / Ki (nM) | Selectivity Profile | Mechanism of Action |
| This compound | PAK1 | 14 (IC50) | PAK2: 33 nM, PAK3: 39 nM, PAK4: 575 nM | ATP-Competitive |
| PAK2 | 33 (IC50) | |||
| PAK3 | 39 (IC50) | |||
| FRAX597 | PAK1 | 8 (IC50) | PAK2: 13 nM, PAK3: 19 nM, PAK4: >10,000 nM[1][2][3][4] | ATP-Competitive |
| PAK2 | 13 (IC50) | Inhibits YES1, RET, CSF1R, TEK at 100 nM[1][3][4] | ||
| PAK3 | 19 (IC50) | |||
| FRAX1036 | PAK1 | 23.3 (Ki) | PAK2: 72.4 nM, PAK4: 2,400 nM[5][6] | ATP-Competitive |
| PAK2 | 72.4 (Ki) | |||
| G-5555 | PAK1 | 3.7 (Ki) | PAK2: 11 nM (Ki)[7][8]. Inhibits KHS1, Lck, MST3, MST4, SIK2, YSK1 (>70% inhibition at 100 nM)[9] | ATP-Competitive |
| PAK2 | 11 (Ki) | |||
| PF-3758309 | PAK1 | 13.7 (IC50) | A pan-PAK inhibitor. PAK2: 190 nM, PAK3: 99 nM, PAK4: 18.7 nM, PAK5: 18.1 nM, PAK6: 17.1 nM[10] | ATP-Competitive |
| PAK2 | 190 (IC50) | |||
| PAK3 | 99 (IC50) |
Allosteric Inhibitors:
| Compound | Target | IC50 / Ki (nM) | Selectivity Profile | Mechanism of Action |
| IPA-3 | PAK1 | 2,500 (IC50) | Selective for group I PAKs; no inhibition of group II PAKs.[5][11][12][13] | Allosteric (covalent binding to the regulatory domain) |
| NVS-PAK1-1 | PAK1 | 5 (IC50) | Highly selective for PAK1 over PAK2 (Kd 400 nM) and a panel of 442 kinases.[14][15] | Allosteric |
Signaling Pathway and Experimental Workflow
To visualize the context in which these inhibitors function, the following diagrams illustrate the canonical group I PAK signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: Canonical signaling pathway for group I PAK activation and points of intervention for different classes of inhibitors.
Caption: A generalized workflow for the characterization of a novel group I PAK inhibitor.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate comparison of inhibitor performance. Below are representative protocols for key assays used in the characterization of the compounds discussed.
Biochemical Kinase Inhibition Assay (Z'-LYTE™ Assay)
This assay is a fluorescence-based, coupled-enzyme format used to determine the in vitro potency of inhibitors against purified kinases.[3]
Materials:
-
Purified, full-length or kinase domain of PAK1, PAK2, or PAK3
-
ATP
-
Z'-LYTE™ Kinase Assay Kit (specific for Ser/Thr kinases)
-
Test compound (e.g., FRAX597) serially diluted in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in 100% DMSO.
-
In a 384-well plate, add the test compound to the assay buffer.
-
Add the PAK enzyme to the wells containing the compound and buffer, and pre-incubate for a specified time (e.g., 10-60 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well. The ATP concentration should be at or near the Km for the specific PAK isoform.
-
Incubate the reaction for a set time (e.g., 60 minutes) at room temperature.
-
Stop the kinase reaction by adding the development reagent from the kit.
-
Incubate for 60 minutes at room temperature to allow for the development of the fluorescent signal.
-
Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration relative to DMSO-only controls.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistical curve.
Cellular Target Engagement Assay (Western Blot)
This method is used to assess the ability of an inhibitor to block the phosphorylation of a known downstream substrate of group I PAKs in a cellular context.
Materials:
-
Cell line expressing the target PAK isoform (e.g., MDA-MB-175 for PAK1)
-
Test compound (e.g., FRAX1036)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-MEK1 (Ser298), anti-total MEK1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound or DMSO vehicle for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the total substrate and a loading control (e.g., actin) to ensure equal loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
Conclusion
The selection of an appropriate inhibitor for studying group I PAK function requires careful consideration of its potency, selectivity, and mechanism of action. While this compound is a well-established tool, alternatives such as FRAX597 offer increased potency and selectivity against group II PAKs. For researchers interested in highly selective PAK1 inhibition, the allosteric inhibitor NVS-PAK1-1 presents a compelling option. IPA-3 , another allosteric inhibitor, provides a tool to study the consequences of preventing the initial activation of group I PAKs. The pan-PAK inhibitor PF-3758309 may be useful in contexts where the inhibition of multiple PAK isoforms is desired. This guide provides a foundational dataset and experimental framework to aid researchers in making an informed decision for their specific experimental goals, ultimately facilitating a deeper understanding of group I PAK biology and their role in disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. G 5555 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 10. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IPA 3, Group I, p21-activated kinase (PAK) inhibitor (CAS 42521-82-4) | Abcam [abcam.com]
- 12. astorscientific.us [astorscientific.us]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
Evaluating the Specificity of FRAX486 Against a Panel of Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor FRAX486 with alternative compounds, supported by experimental data. We will delve into its specificity, the experimental methods used for its evaluation, and its place within relevant signaling pathways.
This compound: A Potent Inhibitor of Group I p21-Activated Kinases
This compound is a potent, ATP-competitive small molecule inhibitor of the p21-activated kinases (PAKs). The PAK family is divided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6). This compound demonstrates significant selectivity for Group I PAKs.
Kinase Inhibition Profile of this compound
Experimental data demonstrates that this compound inhibits Group I PAKs in the nanomolar range, while its activity against the Group II member PAK4 is substantially lower.
| Kinase | IC50 (nM) |
| PAK1 | 14 |
| PAK2 | 33 |
| PAK3 | 39 |
| PAK4 | 575 |
This data highlights the selectivity of this compound for PAK1, PAK2, and PAK3 over PAK4.
Comparative Kinase Selectivity
To provide a broader perspective on the specificity of this compound, it is useful to compare its profile with other known PAK inhibitors. While a comprehensive kinome scan for this compound is not publicly available, data for other inhibitors such as IPA-3 and PF-3758309 offer a valuable benchmark.
IPA-3 is a non-ATP competitive, allosteric inhibitor of Group I PAKs. It has been shown to be highly selective, with an IC50 of 2.5 µM for PAK1 and no inhibition of Group II PAKs (PAKs 4-6)[1][2]. Notably, IPA-3 has been profiled against a panel of over 200 kinases and demonstrated a high degree of selectivity.
PF-3758309 is a potent, ATP-competitive inhibitor with activity against both Group I and Group II PAKs. It has been shown to inhibit PAK4 with a Kd of 2.7 nM and an IC50 of 1.3 nM in a cell-based assay for a PAK4 substrate[3][4]. A broad kinase screen of PF-3758309 against 146 kinases revealed that it inhibits several other kinases with IC50 values below 100 nM, indicating a broader spectrum of activity compared to the focused selectivity of this compound for Group I PAKs[5][6].
| Inhibitor | Primary Target(s) | Selectivity Profile |
| This compound | Group I PAKs (PAK1, PAK2, PAK3) | Highly selective for Group I over Group II PAKs. |
| IPA-3 | Group I PAKs (specifically PAK1) | Allosteric inhibitor with high selectivity over a broad panel of kinases. |
| PF-3758309 | Pan-PAK inhibitor (Groups I and II) | Potent inhibitor of both groups, with some off-target activities on other kinases[5][6]. |
Experimental Protocols
The determination of kinase inhibition, typically represented by an IC50 value, is performed using in vitro kinase assays. Below is a representative protocol for such an assay, based on commonly used methods.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol outlines the general steps for determining the IC50 of a compound against a specific kinase.
1. Reagents and Materials:
-
Recombinant Kinase (e.g., PAK1, PAK2, PAK3, PAK4)
-
Kinase Substrate (e.g., a specific peptide or protein)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[7]
-
Test Compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[7][8]
-
384-well plates
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in kinase assay buffer. Include a DMSO-only control.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µl of the diluted test compound or DMSO control.
-
2 µl of the recombinant kinase solution.
-
2 µl of a substrate/ATP mixture.
-
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes)[8].
-
Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
3. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway Context
p21-activated kinases are key effectors of the Rho family of small GTPases, particularly Cdc42 and Rac. These kinases play a crucial role in regulating the actin cytoskeleton, cell motility, and other cellular processes. The signaling cascade is initiated by the binding of active, GTP-bound Cdc42 or Rac to the autoinhibitory domain of PAKs, leading to a conformational change and subsequent kinase activation. This compound, as an ATP-competitive inhibitor, blocks the catalytic activity of PAKs, thereby preventing the phosphorylation of downstream substrates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of FRAX486
For researchers and laboratory professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step protocol for the safe disposal of FRAX486, a p21-activated kinase (PAK) inhibitor. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, it is imperative to treat this compound as hazardous chemical and pharmaceutical waste, adhering to general best practices for kinase inhibitors.
This compound Overview
This compound is a potent inhibitor of Group I p21-activated kinases (PAKs).[1][2] Due to its biological activity and potential cytotoxicity, it requires careful handling and disposal to mitigate risks to personnel and the environment.
| Property | Information | Source |
| Compound Name | This compound | [1][2] |
| Classification | p21-activated kinase (PAK) inhibitor | [1] |
| Primary Hazard | Biologically active, potential cytotoxin | Inferred from classification |
| Storage | Stock solutions: -80°C (2 years), -20°C (1 year) | [1] |
Recommended Disposal Protocol for this compound
The following protocol is a synthesis of best practices for the disposal of hazardous laboratory and pharmaceutical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
Step 2: Waste Segregation
Proper segregation is crucial to prevent accidental chemical reactions and ensure correct disposal.
-
Solid Waste:
-
Includes unused or expired this compound powder, contaminated gloves, weigh boats, and other disposable lab supplies.
-
Place all solid waste into a designated, clearly labeled hazardous waste container.[3]
-
-
Liquid Waste:
-
Includes this compound solutions (e.g., in DMSO), and contaminated solvents.
-
Collect all liquid waste in a sealed, chemical-resistant container (e.g., a glass bottle with a secure cap).[4] Do not overfill; leave at least 10% headspace.[3]
-
Ensure the waste container is compatible with the solvents used. For instance, acids and bases should not be stored in metal containers.[3]
-
-
Sharps Waste:
-
Includes needles, syringes, or glass pipettes contaminated with this compound.
-
Dispose of all sharps in a designated sharps container to prevent punctures.
-
Step 3: Waste Container Labeling
Accurate labeling is a legal requirement and essential for safe disposal.
-
Label all waste containers with "Hazardous Waste."
-
Clearly list all contents, including this compound and any solvents, with their approximate percentages.
-
Include the date of waste generation and the name of the principal investigator or lab group.
Step 4: Storage of Waste
Store waste containers in a designated, secure area within the laboratory.
-
The storage area should be away from general lab traffic and drains.
-
Ensure secondary containment is used to prevent spills.[4]
-
Do not mix incompatible waste streams in the same storage area.
Step 5: Waste Disposal
-
Do not dispose of this compound down the drain or in the regular trash.[5][6] This is to prevent contamination of water systems and potential harm to aquatic life.
-
Arrange for the collection of your hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[3][5]
-
Follow their specific procedures for waste pickup and documentation.
Step 6: Decontamination of Empty Containers
-
Empty containers that held this compound must be decontaminated before being discarded as regular trash.
-
Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous liquid waste.[7]
-
After triple rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing health risks and environmental impact. Always prioritize safety and consult your institutional guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
